Technical Documentation Center

2-Nitro Nevirapine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Nitro Nevirapine
  • CAS: 284686-16-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 2-Nitro Nevirapine

For Researchers, Scientists, and Drug Development Professionals Abstract Nevirapine, a cornerstone of combination antiretroviral therapy (cART), has been instrumental in the management of HIV-1 infection. As a non-nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a cornerstone of combination antiretroviral therapy (cART), has been instrumental in the management of HIV-1 infection. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy can be hampered by the emergence of drug-resistant viral strains and associated toxicities.[1][2] This has spurred the exploration of structural analogs to identify next-generation NNRTIs with improved therapeutic profiles. This technical guide focuses on 2-Nitro Nevirapine, a derivative of Nevirapine, providing a comprehensive overview of its rationale for development, a proposed synthetic strategy, and a detailed roadmap for the preclinical evaluation of its biological activity. We will delve into its potential as an anti-HIV agent, including its activity against wild-type and resistant viral strains, and explore its metabolic and safety profile. This document is intended to serve as a foundational resource for researchers embarking on the investigation of 2-Nitro Nevirapine and other novel NNRTI candidates.

Introduction: The Rationale for 2-Nitro Nevirapine

Nevirapine functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its enzymatic activity and halts viral replication.[1] However, its clinical utility is challenged by the rapid selection of resistant mutations, most notably at positions like Y181C, which can significantly reduce its binding affinity.[1][2] Furthermore, Nevirapine is associated with adverse effects, including skin rash and hepatotoxicity, which are linked to its oxidative metabolism.[3]

The synthesis and evaluation of Nevirapine analogs are driven by the need to overcome these limitations.[1] The introduction of a nitro group at the 2-position of the Nevirapine core represents a strategic chemical modification. The electron-withdrawing nature of the nitro group can potentially alter the electronic distribution of the molecule, influencing its binding affinity to the NNRTI binding pocket of both wild-type and mutant HIV-1 RT. Furthermore, this modification may impact the metabolic profile of the compound, potentially mitigating the formation of toxic metabolites. It is important to note that nitroaromatic compounds can have their own toxicity profiles, a factor that must be carefully evaluated.[4][5]

This guide will outline a comprehensive strategy to investigate the potential of 2-Nitro Nevirapine as a viable anti-HIV drug candidate.

Synthesis of 2-Nitro Nevirapine

Characterization of Antiviral Activity

A thorough evaluation of the anti-HIV activity of 2-Nitro Nevirapine is paramount. This involves determining its potency against wild-type HIV-1 and, crucially, its efficacy against a panel of clinically relevant NNRTI-resistant strains.

In Vitro Anti-HIV-1 Activity Against Wild-Type Virus

The initial assessment of antiviral activity can be performed using a cell-based assay with a laboratory-adapted strain of HIV-1, such as HIV-1 IIIB, and a susceptible cell line, like MT-2 or CEM.[7][8]

Table 1: Proposed Initial Anti-HIV-1 Activity Screening of 2-Nitro Nevirapine

Parameter Description Assay Endpoint
EC50 (50% Effective Concentration) The concentration of the compound that inhibits viral replication by 50%.Cell-based viral inhibition assay (e.g., p24 antigen ELISA or reporter gene assay).[9]Reduction in viral antigen production or reporter gene expression.
CC50 (50% Cytotoxic Concentration) The concentration of the compound that reduces the viability of the host cells by 50%.MTT or other cell viability assay.[10][11][12]Reduction in cell viability.
SI (Selectivity Index) The ratio of CC50 to EC50, indicating the therapeutic window of the compound.Calculated from EC50 and CC50 values.A higher SI value is desirable.
Activity Against NNRTI-Resistant HIV-1 Strains

A critical evaluation of 2-Nitro Nevirapine's potential lies in its ability to inhibit NNRTI-resistant strains of HIV-1.[2] This can be assessed using recombinant viruses with site-directed mutations in the reverse transcriptase gene.

Table 2: Proposed Panel of NNRTI-Resistant HIV-1 Strains for Evaluation

Mutation Significance
K103N A common mutation conferring resistance to many NNRTIs.[2]
Y181C A key mutation causing high-level resistance to Nevirapine.[1][2]
G190A Another prevalent mutation associated with NNRTI resistance.[13]
L100I A mutation that can contribute to cross-resistance.[13]
Double Mutants (e.g., K103N/Y181C) To assess activity against more complex resistance profiles.[2]

The antiviral activity against these resistant strains will be determined using the same cell-based assays as for the wild-type virus, allowing for a direct comparison of EC50 values.

HIV-1 Reverse Transcriptase Inhibition Assay

To confirm that the antiviral activity of 2-Nitro Nevirapine is due to the direct inhibition of the HIV-1 reverse transcriptase, a cell-free enzymatic assay should be performed.[14][15][16]

Preclinical Safety and Metabolism Profile

A comprehensive understanding of the safety and metabolic profile of 2-Nitro Nevirapine is essential for its further development.

In Vitro Cytotoxicity

The cytotoxicity of 2-Nitro Nevirapine will be assessed in a broader panel of cell lines, including primary human cells like peripheral blood mononuclear cells (PBMCs), to ensure its safety is not limited to transformed cell lines. The MTT assay is a standard method for this evaluation.[10][11][12]

Cytochrome P450 (CYP) Induction Profile

As a derivative of Nevirapine, which is a known inducer of CYP enzymes, it is crucial to evaluate the potential of 2-Nitro Nevirapine to induce key drug-metabolizing enzymes.[3] A study has already indicated that 2-Nitro-NVP showed a reduced induction effect on CYP3A4 compared to Nevirapine, but a comparable effect on CYP2B6.[3] A more detailed investigation is warranted.

Table 3: Proposed CYP450 Induction Evaluation

CYP Isoform Rationale Assay Method
CYP3A4 Metabolizes a large proportion of clinically used drugs.Measurement of mRNA levels (qPCR) and/or enzymatic activity in cultured human hepatocytes.[17][18][19]
CYP2B6 Also involved in the metabolism of various drugs.Measurement of mRNA levels (qPCR) and/or enzymatic activity in cultured human hepatocytes.[17][18][19]
CYP1A2 Important for the metabolism of several drugs and procarcinogens.Measurement of mRNA levels (qPCR) and/or enzymatic activity in cultured human hepatocytes.[17][18][19]

Experimental Protocols

Cell-Based Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)

This assay provides a quantitative measure of HIV-1 infection.

  • Cell Preparation: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing an integrated HIV-1 LTR-driven luciferase reporter gene) in 96-well plates.

  • Compound Addition: Add serial dilutions of 2-Nitro Nevirapine, Nevirapine (as a positive control), and a vehicle control to the cells.

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for 48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.[10][11][12]

  • Cell Seeding: Seed cells (e.g., MT-4, CEM, PBMCs) in 96-well plates.

  • Compound Treatment: Add serial dilutions of 2-Nitro Nevirapine to the cells.

  • Incubation: Incubate for a period consistent with the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This cell-free assay directly measures the inhibition of the RT enzyme.[15]

  • Reaction Setup: In a microplate, combine a reaction buffer containing a template-primer, dNTPs, and recombinant HIV-1 RT.

  • Inhibitor Addition: Add various concentrations of 2-Nitro Nevirapine or a known RT inhibitor.

  • Incubation: Incubate the plate to allow for DNA synthesis.

  • Detection: The newly synthesized DNA is labeled with digoxigenin (DIG). An anti-DIG antibody conjugated to peroxidase is added, followed by a colorimetric substrate.

  • Absorbance Reading: Measure the absorbance to quantify the amount of synthesized DNA.

  • IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the RT activity.

CYP450 Induction Assay (in Human Hepatocytes)

This assay determines the potential of a compound to induce drug-metabolizing enzymes.[17][18][19]

  • Hepatocyte Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.

  • Compound Treatment: Treat the cells with various concentrations of 2-Nitro Nevirapine, positive controls (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.

  • RNA Isolation and qPCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of the target CYP genes.

  • Enzymatic Activity Assay: Alternatively, or in addition, treat the cells with a probe substrate specific for each CYP isoform and measure the formation of the corresponding metabolite using LC-MS/MS.

  • Data Analysis: Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control.

Visualization of Key Concepts

Chemical Structures

G cluster_0 Nevirapine cluster_1 2-Nitro Nevirapine NVP NVP NVP_NO2 Hypothetical Structure

Caption: Comparison of Nevirapine and the hypothetical structure of 2-Nitro Nevirapine.

Proposed Mechanism of Action

G 2-Nitro Nevirapine 2-Nitro Nevirapine NNRTI Binding Pocket NNRTI Binding Pocket 2-Nitro Nevirapine->NNRTI Binding Pocket Binds to HIV-1 RT HIV-1 RT Conformational Change Conformational Change HIV-1 RT->Conformational Change Induces NNRTI Binding Pocket->HIV-1 RT Inhibition of DNA Synthesis Inhibition of DNA Synthesis Conformational Change->Inhibition of DNA Synthesis

Caption: Proposed allosteric inhibition of HIV-1 RT by 2-Nitro Nevirapine.

Experimental Workflow for Antiviral Evaluation

G cluster_0 In Vitro Antiviral Activity cluster_1 Mechanism of Action cluster_2 Cytotoxicity cluster_3 Therapeutic Index A Cell-based Assay (Wild-Type HIV-1) C EC50 Determination A->C B Cell-based Assay (NNRTI-Resistant Strains) B->C H Selectivity Index (CC50/EC50) C->H D HIV-1 RT Inhibition Assay E IC50 Determination D->E F MTT Assay (Multiple Cell Lines) G CC50 Determination F->G G->H

Caption: Workflow for the comprehensive in vitro evaluation of 2-Nitro Nevirapine.

Conclusion and Future Directions

The exploration of 2-Nitro Nevirapine presents a logical and scientifically grounded approach to the development of novel NNRTIs. The addition of the nitro group has the potential to favorably modulate the compound's interaction with the HIV-1 reverse transcriptase, potentially leading to improved activity against resistant strains and an altered metabolic profile that could reduce toxicity. The experimental framework outlined in this guide provides a clear and comprehensive path for the preclinical evaluation of 2-Nitro Nevirapine.

Successful outcomes from these in vitro studies would warrant further investigation, including more extensive toxicity profiling, pharmacokinetic studies in animal models, and ultimately, evaluation in preclinical models of HIV-1 infection. The journey of a new drug candidate from conception to clinical application is long and arduous, but the systematic and rigorous approach detailed herein will provide the critical data necessary to determine if 2-Nitro Nevirapine holds promise as a next-generation anti-HIV therapeutic.

References

  • Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895–897. [Link]

  • Palella, F. J., Jr, Delaney, K. M., Moorman, A. C., Loveless, M. O., Fuhrer, J., Satten, G. A., Aschman, D. J., & Holmberg, S. D. (1998). Declining morbidity and mortality among patients with advanced human immunodeficiency virus infection. HIV Outpatient Study Investigators. The New England journal of medicine, 338(13), 853–860. [Link]

  • Di Lorenzo, C., Di Trolio, R., & Rengo, G. (2014). Nevirapine or efavirenz combined with two nucleoside reverse transcriptase inhibitors compared to HAART: a meta-analysis of randomized clinical trials. Current clinical pharmacology, 9(3), 258–271. [Link]

  • National Center for Biotechnology Information. (n.d.). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Lowcost, high yield synthesis of nevirapine.
  • ClinicalTrials.gov. (n.d.). A Study of Nevirapine to Prevent HIV Transmission From Mothers to Their Infants. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Anti-HIV Activity of Nevirapine (1a) and its Analogues (1b-1o). Retrieved January 25, 2026, from [Link]

  • Clinicalinfo.HIV.gov. (n.d.). Laboratory Testing: Drug-Resistance Testing. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Retrieved January 25, 2026, from [Link]

  • Witvrouw, M., Pannecouque, C., Van Laethem, K., Desmyter, J., De Clercq, E., & Vandamme, A. M. (1998). Activity of non-nucleoside reverse transcriptase inhibitors against HIV-2 and SIV. AIDS (London, England), 12(12), 1487–1494. [Link]

  • Singh, S., Singh, P., & Kumar, V. (2018). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virusdisease, 29(2), 159–168. [Link]

  • Evotec. (n.d.). Cytochrome P450 Induction. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). How can I evaluate anti-HIV activity in my laboratory?. Retrieved January 25, 2026, from [Link]

  • aidsmap. (2021). Nevirapine. Retrieved January 25, 2026, from [Link]

  • Bio-protocol. (n.d.). Inhibition of HIV-1 Reverse Transcriptase. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Retrieved January 25, 2026, from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2018). Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2004). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved January 25, 2026, from [Link]

  • Indigo Biosciences. (n.d.). CYP450 Induction Assay Expression Profiling of Clinically Relevant CYPs Utilizing upcyte® Hepatocytes. Retrieved January 25, 2026, from [Link]

  • SciELO. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved January 25, 2026, from [Link]

  • Drugs.com. (n.d.). Nevirapine: Package Insert / Prescribing Information / MOA. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Retrieved January 25, 2026, from [Link]

  • JoVE. (2022). ELISA Assay for Evaluation of HIV-1 Trimeric Envelope Glycoproteins. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Retrieved January 25, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 25, 2026, from [Link]

  • ScienceDaily. (2018). Proof-of-concept HIV immunotherapy study passes Phase 1 safety trial. Retrieved January 25, 2026, from [Link]

  • PubMed. (2013). In vitro and in vivo activities of AIC292, a novel HIV-1 nonnucleoside reverse transcriptase inhibitor. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved January 25, 2026, from [Link]

  • Chemical Research in Toxicology. (2021). Mutagenicity of Nitroaromatic Compounds. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 25, 2026, from [Link]

  • Frontiers. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

The Quintessential Guide to Deuterated 2-Nitro Nevirapine (2-Nitro Nevirapine-d3): An In-depth Technical Overview for Advanced Bioanalytical Applications

This technical guide delves into the core utility of deuterated 2-Nitro Nevirapine (2-Nitro Nevirapine-d3), a specialized stable isotope-labeled compound. While research on this specific deuterated metabolite is not exte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the core utility of deuterated 2-Nitro Nevirapine (2-Nitro Nevirapine-d3), a specialized stable isotope-labeled compound. While research on this specific deuterated metabolite is not extensively published, its primary and most critical application lies within the realm of quantitative bioanalysis, specifically as an internal standard for mass spectrometry-based assays. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application, grounded in established principles of pharmacokinetics and analytical chemistry.

Introduction: The Context of Nevirapine and its Metabolism

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2][3] Its extensive use has necessitated a thorough understanding of its pharmacokinetic and metabolic profiles to ensure efficacy and safety.[3][4] NVP undergoes significant hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[3][5] This biotransformation leads to the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine, which are subsequently glucuronidated for excretion.[3][4][6]

While hydroxylated metabolites are predominant, other metabolic pathways exist. The formation of a 2-nitro metabolite (2-Nitro Nevirapine) has been investigated as part of the broader effort to understand NVP's metabolic profile and potential for drug-drug interactions and toxicity.[1][7] Although not the primary metabolic route, the precise quantification of such minor metabolites is crucial for a complete understanding of the drug's disposition and for investigating potential links to idiosyncratic adverse reactions.[2]

The Critical Role of Internal Standards in Quantitative Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, achieving high accuracy and precision is paramount.[8][9] However, several factors can introduce variability, including sample loss during extraction, matrix effects, and fluctuations in instrument response.[8][9][10] To compensate for these variations, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[8][11]

An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, ensuring it behaves similarly during sample preparation and analysis.[12][13] Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the "gold standard" for use as internal standards in mass spectrometry.[8][12][13] They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[8][11] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures that any analytical variability affects both compounds equally.[13]

Deuterated 2-Nitro Nevirapine (2-Nitro Nevirapine-d3): The Ideal Internal Standard

Based on the principles outlined above, the primary and most scientifically robust application of deuterated 2-Nitro Nevirapine (2-Nitro Nevirapine-d3) is as an internal standard for the accurate quantification of 2-Nitro Nevirapine in complex biological matrices such as plasma, serum, or tissue homogenates.

Rationale for Use

The use of 2-Nitro Nevirapine-d3 as an internal standard offers several advantages:

  • Co-elution with the Analyte: Due to its identical chemical structure, 2-Nitro Nevirapine-d3 will have the same chromatographic retention time as the non-deuterated analyte, 2-Nitro Nevirapine. This is crucial for compensating for matrix effects that can occur at specific points in the chromatogram.[13]

  • Similar Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard, ensuring the analyte-to-internal standard ratio remains constant.

  • Correction for Ionization Variability: In the mass spectrometer's ion source, both the analyte and the internal standard will experience similar degrees of ionization enhancement or suppression, leading to a more accurate and precise measurement.[13]

Technical Application: A Bioanalytical Workflow for the Quantification of 2-Nitro Nevirapine using 2-Nitro Nevirapine-d3

This section outlines a detailed, hypothetical workflow for the development and validation of a robust LC-MS/MS method for quantifying 2-Nitro Nevirapine in human plasma, employing 2-Nitro Nevirapine-d3 as the internal standard.

Experimental Design

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Spiking (with 2-Nitro Nevirapine-d3 IS) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer & Evaporation C->D E Reconstitution D->E F Chromatographic Separation (Reversed-Phase C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Ratio Calculation (Analyte/IS) H->I J Quantification using Calibration Curve I->J

Figure 1: A representative bioanalytical workflow for the quantification of 2-Nitro Nevirapine.

Step-by-Step Protocol

1. Preparation of Stock Solutions and Standards:

  • Prepare a primary stock solution of 2-Nitro Nevirapine and 2-Nitro Nevirapine-d3 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
  • Perform serial dilutions to prepare working solutions for calibration standards and quality control (QC) samples.
  • Prepare a working solution of the internal standard (2-Nitro Nevirapine-d3) at an appropriate concentration (e.g., 100 ng/mL).

2. Sample Preparation:

  • Aliquot 100 µL of plasma samples (calibrators, QCs, and unknown samples) into microcentrifuge tubes.
  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.
  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new set of tubes.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Utilize a reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
  • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • A typical flow rate would be 0.4 mL/min.
  • Mass Spectrometry:
  • Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
  • Perform analyte and internal standard tuning to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
Data Presentation

Table 1: Hypothetical MRM Transitions for 2-Nitro Nevirapine and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Nitro Nevirapine[Calculated M+H]⁺[Fragment 1]⁺100Optimized Value
[Fragment 2]⁺100Optimized Value
2-Nitro Nevirapine-d3 (IS) [Calculated M+H+3]⁺[Fragment 1+3]⁺ or [Fragment 1]⁺100Optimized Value
[Fragment 2+3]⁺ or [Fragment 2]⁺100Optimized Value

Note: The exact m/z values would need to be determined experimentally.

Data Analysis and Quantification

The concentration of 2-Nitro Nevirapine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentration of 2-Nitro Nevirapine in the unknown samples is then interpolated from this curve.

Synthesis and Characterization

While a detailed synthesis protocol for 2-Nitro Nevirapine-d3 is beyond the scope of this guide, it would typically involve the nitration of a deuterated Nevirapine precursor. The synthesis of Nevirapine itself has been well-documented.[14][15] The final product would require rigorous characterization to confirm its chemical identity, purity, and isotopic enrichment using techniques such as:

  • Mass Spectrometry: To confirm the correct molecular weight and isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.[16][17]

Conclusion and Future Perspectives

Deuterated 2-Nitro Nevirapine (2-Nitro Nevirapine-d3) serves as an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its application as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of the 2-Nitro Nevirapine metabolite in biological matrices. This, in turn, facilitates a more comprehensive understanding of Nevirapine's metabolic fate, contributing to the overall knowledge of its safety and efficacy profile. As bioanalytical techniques continue to advance in sensitivity, the need for high-quality, stable isotope-labeled internal standards like 2-Nitro Nevirapine-d3 will remain paramount for generating reliable and reproducible data in drug development and clinical research.

References

  • Heck, A. M., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 36(10), 1645–1657. [Link]

  • Heck, A. M., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. ResearchGate. [Link]

  • Heck, A. M., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 36(10), 1645–1657. [Link]

  • Gong, L., et al. (2012). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 56(6), 3172–3178. [Link]

  • PharmGKB. (n.d.). Nevirapine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Fan-Havard, P., et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy, 57(5), 2133–2139. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Gao, Y., et al. (2015). 2'-Deoxythymidine Adducts from the Anti-HIV Drug Nevirapine. Chemical Research in Toxicology, 28(8), 1541–1553. [Link]

  • Olagunju, A., et al. (2018). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. PLoS ONE, 13(1), e0191032. [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link]

  • Minzi, O. M. S., et al. (2010). Bioanalytical method for determination of Nevirapine in-vivo in resource constrained laboratories. Journal of Chemical and Pharmaceutical Research, 2(2), 431-439. [Link]

  • Singh, S., et al. (2022). Bioanalytical method development of nevirapine, fosamprenavir calcium and its metabolite amprenavir by RP-HPLC in rat plasma. Research Square. [Link]

  • Fan-Havard, P., et al. (2013). Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. Réseau GABRIEL. [Link]

  • Salm, P., et al. (2002). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 48(6), 959-962. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IJPRA. [Link]

  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

  • McIntyre, J. A., et al. (2004). Two-dose intrapartum/newborn nevirapine and standard antiretroviral therapy to reduce perinatal HIV transmission: a randomized trial. JAMA, 292(2), 207-215. [Link]

  • Minzi, O. M. S., et al. (2010). Bioanalytical method for determination of Nevirapine in-vivo in resource constrained laboratories. Journal of Chemical and Pharmaceutical Research, 2(2), 431-439. [https://www.jocpr.com/articles/bioanalytical-method-for-determination-of-nevirapine-invivo-in-resource-constrained-laboratories.pdf]([Link] laboratories.pdf)

  • Taburet, A. M., et al. (2015). Influence of nevirapine administration on the pharmacokinetics of dolutegravir in patients infected with HIV-1. Journal of Antimicrobial Chemotherapy, 70(11), 3127–3131. [Link]

  • de Freitas, R. F. (2010). Main metabolic routes of nevirapine. ResearchGate. [Link]

  • Google Patents. (2016). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]

  • Neliti. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Neliti. [Link]

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2019). Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. M4ALL VCU. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Detection and Quantification of 2-Nitro Nevirapine using HPLC-UV and LC-MS/MS

Introduction: The Imperative for Impurity Profiling Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Impurity Profiling

Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities. Among these, nitroaromatic compounds are of particular concern due to their potential for genotoxicity and mutagenicity. 2-Nitro Nevirapine is a potential process-related impurity or degradation product. Its detection and quantification are critical for ensuring the safety, efficacy, and quality of the final drug product, aligning with stringent regulatory requirements for impurity profiling.

This application note provides a comprehensive guide for the detection of 2-Nitro Nevirapine, detailing two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to validation principles outlined by the International Conference on Harmonisation (ICH).[3][4]

Analyte Profile: 2-Nitro Nevirapine

Understanding the physicochemical properties of 2-Nitro Nevirapine is fundamental to developing a selective and sensitive analytical method.

PropertyValue / DescriptionSource
Chemical Formula C₁₅H₁₃N₅O₃Inferred from Nevirapine structure
Molecular Weight 311.30 g/mol Inferred from Nevirapine structure
Structure Nevirapine core with a nitro (-NO₂) group-
Physical Form Expected to be a solid, likely yellow in color[5]
Solubility Slightly soluble in Chloroform and Methanol[5]
Key Feature The nitroaromatic moiety provides a strong chromophore for UV detection and is a key functional group for mass spectrometry fragmentation.-

Principle of Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 2-Nitro Nevirapine, a reversed-phase (RP-HPLC) method is ideal. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Nonpolar analytes, like Nevirapine and its derivatives, are retained longer on the column, allowing for effective separation from more polar impurities. Detection via UV-Vis spectrophotometry is well-suited for this analyte due to the strong absorbance of the nitroaromatic ring system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and specificity, LC-MS/MS is the gold standard.[6] After chromatographic separation via HPLC, the analyte is ionized (typically using Electrospray Ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion (the molecular ion of 2-Nitro Nevirapine) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and can quantify the analyte at picogram levels, effectively eliminating interference from the sample matrix.[7][8]

Experimental Workflow and Protocols

The overall workflow for the analysis of 2-Nitro Nevirapine is outlined below.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards of 2-Nitro NVP HPLC HPLC Separation (Reversed-Phase C18) Standard->HPLC Sample Prepare Sample Solution (e.g., dissolve Nevirapine API) Sample->HPLC UV UV Detection HPLC->UV HPLC-UV Method MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS LC-MS/MS Method Integration Peak Integration & Quantification UV->Integration MSMS->Integration Validation Method Validation (ICH Q2(R2)) Integration->Validation Report Generate Report Validation->Report

Caption: General workflow for 2-Nitro Nevirapine analysis.

Protocol 1: RP-HPLC with UV Detection

This method is suitable for routine quality control where impurity levels are expected to be within the quantifiable range of UV detectors.

4.1.1 Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (pH 3.5, prepared from potassium dihydrogen phosphate).

  • Methanol and Water (HPLC grade).

  • 2-Nitro Nevirapine reference standard.

4.1.2 Chromatographic Conditions The causality for these parameters is based on established methods for Nevirapine, which ensure good peak shape and resolution from the parent compound.[9]

ParameterConditionRationale
Mobile Phase A Phosphate Buffer (pH 3.5)The acidic pH ensures that amine functionalities are protonated, leading to sharper peaks.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography providing good elution strength.
Gradient 70% A / 30% B, hold for 10 minIsocratic elution provides stable and reproducible results for routine analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection 315 nmThis wavelength is chosen to maximize the signal for the nitroaromatic chromophore while minimizing interference from Nevirapine itself.

4.1.3 Step-by-Step Protocol

  • Standard Preparation: Accurately weigh and dissolve the 2-Nitro Nevirapine reference standard in a 50:50 mixture of water and methanol (diluent) to prepare a 100 µg/mL stock solution. Perform serial dilutions to create working standards for linearity (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

  • Sample Preparation: Accurately weigh 50 mg of the Nevirapine API or sample powder and dissolve it in 50 mL of diluent to achieve a concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (diluent), followed by the series of standard solutions, and then the sample solutions.

  • Data Analysis: Integrate the peak corresponding to 2-Nitro Nevirapine. Construct a calibration curve from the standard injections and quantify the amount of 2-Nitro Nevirapine in the sample.

Protocol 2: LC-MS/MS for Trace Quantification

This method offers superior sensitivity and is essential for confirming the presence of 2-Nitro Nevirapine at trace levels, particularly for genotoxic impurity assessment.

4.2.1 Instrumentation and Materials

  • LC-MS/MS system with a binary pump and a triple quadrupole mass spectrometer.

  • Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Acetonitrile and Water (LC-MS grade) with 0.1% Formic Acid.

  • 2-Nitro Nevirapine reference standard.

4.2.2 LC-MS/MS Conditions The use of formic acid aids in the protonation of the analyte for positive ion ESI, enhancing signal intensity.[7]

ParameterConditionRationale
Mobile Phase A Water + 0.1% Formic AcidProvides protons for efficient ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 2 minGradient elution is necessary for complex matrices and ensures that trace analytes are eluted as sharp peaks.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Ionization Mode ESI (Positive)Nevirapine and its derivatives readily form [M+H]⁺ ions.
MRM Transitions Precursor Ion (Q1): 312.1 m/z ([M+H]⁺) Product Ions (Q3): e.g., 266.1 m/z (loss of NO₂) and 238.1 m/z (further fragmentation)These transitions must be optimized by infusing the reference standard. The loss of the nitro group is a characteristic fragmentation pathway.

4.2.3 Step-by-Step Protocol

  • Standard and Sample Prep: Prepare as described in the HPLC-UV protocol, but use LC-MS grade solvents. Linearity standards should be prepared at much lower concentrations (e.g., 0.1 to 50 ng/mL).

  • MS Optimization: Infuse a 100 ng/mL solution of the 2-Nitro Nevirapine standard directly into the mass spectrometer to determine the optimal precursor ion and identify the most intense, stable product ions for the MRM transitions. Optimize cone voltage and collision energy.

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Injection and Analysis: Inject the standards and samples. The MRM data will provide highly specific chromatograms for each transition.

  • Quantification: Use the area of the primary MRM transition peak to construct a calibration curve and quantify the analyte. A secondary transition is used for confirmation.

Method Validation According to ICH Q2(R2) Guidelines

A validated analytical method provides assurance of its reliability. The following parameters must be assessed.[10][11]

Validation_Process Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity (Peak Purity / No Interference) Validation->Specificity Linearity Linearity (R² ≥ 0.99) Validation->Linearity Accuracy Accuracy (Recovery: 80-120%) Validation->Accuracy Precision Precision (RSD ≤ 15%) Validation->Precision LOD Limit of Detection (LOD) (S/N ≥ 3) Validation->LOD LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) Validation->LOQ Robustness Robustness (Varying pH, Flow Rate, etc.) Validation->Robustness

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interfering peaks at the retention time of 2-Nitro Nevirapine in a blank or placebo matrix. Peak purity analysis (for PDA) should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.99 over the specified range.
Accuracy To measure the closeness of the test results to the true value.Percent recovery of spiked samples should be within 80-120% for impurity analysis.[12]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 15%. Intermediate Precision (Inter-day): RSD ≤ 15%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ratio of ≥ 10:1; precision (RSD) should meet the criteria at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.The results should remain within acceptable criteria when parameters like mobile phase pH (±0.2 units) or column temperature (±5 °C) are varied.

Conclusion

The reliable detection of 2-Nitro Nevirapine is a critical component of quality assurance in the production of Nevirapine. The HPLC-UV method presented provides a robust and straightforward protocol for routine quality control. For applications requiring higher sensitivity and confirmatory analysis, such as the assessment of genotoxic impurities, the LC-MS/MS method is the definitive choice. Both methods, when properly validated according to ICH guidelines, will ensure that Nevirapine-based pharmaceuticals meet the highest standards of safety and quality.

References

  • Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. [Link]

  • Reddy, G. S., et al. (2011). Method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 131-133. [Link]

  • Kumar, A. S., et al. (2014). High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. International Journal of Pharmacy and Technology, 5(4), 6006-6020. [Link]

  • Makita-Chingombe, F., et al. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. Journal of Applied Bioanalysis, 5(2), 43-52. [Link]

  • National Center for Biotechnology Information (n.d.). Nevirapine. PubChem Compound Database. Retrieved from [Link]

  • Suryadevara, V., et al. (2013). Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. ResearchGate. [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Yadav, P., & Singh, P. (2025). DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. YMER, 24(04). [Link]

  • Spectroscopy Online (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

  • Wang, H., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5760. [Link]

  • Wang, H., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. ResearchGate. [Link]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3169-3176. [Link]

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Hakari, P., & Gu, C. (2018). Recent Developments in Spectroscopic Techniques for the Detection of Explosives. Sensors, 18(9), 2935. [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Cheméo (n.d.). Nevirapine - Chemical & Physical Properties. Retrieved from [Link]

  • Hakari, P., & Gu, C. (2018). Recent Developments in Spectroscopic Techniques for the Detection of Explosives. ResearchGate. [Link]

  • Germain, M. E., & Knapp, M. J. (2017). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Omega, 2(7), 3875-3884. [Link]

  • Wikipedia (n.d.). Nevirapine. Retrieved from [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Kumar, A., et al. (2025). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 15(01), 1618-1646. [Link]

  • Sriram, D., et al. (2005). Nevirapine derivatives with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS. Biomedicine & Pharmacotherapy, 59(8), 456-459. [Link]

Sources

Application

Application Note: Quantification of 2-Nitro Nevirapine in Nevirapine Samples

Introduction: The Critical Need for Controlling Genotoxic Impurities Nevirapine is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] During the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Controlling Genotoxic Impurities

Nevirapine is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] During the synthesis of the active pharmaceutical ingredient (API), various impurities can be introduced or formed.[2][3] Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are classified as known mutagenic carcinogens.[4][5] The presence of GTIs, even at trace levels, can pose a significant safety risk to patients.[6]

Aromatic nitro compounds are a well-known class of structural alerts for genotoxicity.[7] Therefore, 2-Nitro Nevirapine, a potential process-related impurity or degradant, requires strict control. Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous assessment and control of such impurities in drug substances.[4][8] This application note provides a comprehensive guide for the quantification of 2-Nitro Nevirapine in nevirapine samples, focusing on a highly sensitive and validated analytical methodology to ensure product quality and patient safety.

Analytical Strategy: Leveraging LC-MS/MS for Ultra-Trace Quantification

Due to the extremely low permissible limits for genotoxic impurities (often in the parts-per-million range relative to the API), highly sensitive analytical techniques are imperative.[7][9] While HPLC with UV detection is suitable for assaying nevirapine and its major impurities, it often lacks the sensitivity required for GTI analysis.[10][11] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application due to its superior sensitivity, selectivity, and specificity.[8][12][13]

This method is designed to provide accurate and precise quantification of 2-Nitro Nevirapine, ensuring that it can be controlled at levels compliant with regulatory guidelines.

Experimental Protocols

Materials and Reagents
  • Nevirapine API samples

  • 2-Nitro Nevirapine reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Standard and Sample Preparation

Standard Stock Solution (SSS) of 2-Nitro Nevirapine (100 µg/mL): Accurately weigh 10 mg of 2-Nitro Nevirapine reference standard and dissolve in 100 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the SSS with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Solution (Nevirapine API at 10 mg/mL): Accurately weigh 100 mg of the nevirapine API sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

Spiked Sample Solution (for method validation): Prepare spiked samples by adding known amounts of the 2-Nitro Nevirapine working standard solutions to the nevirapine sample solution to achieve final concentrations of the impurity at the limit of quantification (LOQ) and other desired levels.

LC-MS/MS Instrumentation and Conditions

The following is a recommended starting point for method development. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC or HPLC system capable of high-pressure gradients
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing the 2-Nitro Nevirapine standard. A hypothetical transition could be based on the molecular weight of 2-Nitro Nevirapine.
Source Temperature 550 °C
Ion Spray Voltage 5500 V
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 2-Nitro Nevirapine in a blank and a nevirapine sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is expected.[16][17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For genotoxic impurities, the LOQ should be sufficiently low to control the impurity at the Threshold of Toxicological Concern (TTC).[11][17]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed through recovery studies in spiked samples, with acceptance criteria of 80-120%.[15][16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (%RSD) of < 15% being acceptable.[16][18]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation and Visualization

Method Validation Summary

The following table summarizes the expected performance characteristics of a validated method for the quantification of 2-Nitro Nevirapine.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
LOD Signal-to-Noise ≥ 3:10.05 ng/mL
LOQ Signal-to-Noise ≥ 10:10.15 ng/mL
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 103.2%
Precision (%RSD) ≤ 15%< 5%
Specificity No interference at the retention time of the analyteComplies
Robustness No significant impact on results from minor changesComplies
Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 2-Nitro Nevirapine in nevirapine samples.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_standards Prepare 2-Nitro Nevirapine Working Standards lc_ms_analysis Inject Samples and Standards into LC-MS/MS System prep_standards->lc_ms_analysis prep_sample Prepare Nevirapine Sample Solution prep_sample->lc_ms_analysis prep_spiked Prepare Spiked Samples (for Validation) prep_spiked->lc_ms_analysis data_acquisition Acquire Data using MRM Mode lc_ms_analysis->data_acquisition quantification Quantify 2-Nitro Nevirapine using Calibration Curve data_acquisition->quantification reporting Generate Final Report quantification->reporting

Caption: Workflow for 2-Nitro Nevirapine Quantification.

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of the potential genotoxic impurity 2-Nitro Nevirapine in nevirapine API. The described protocol, when fully validated, will provide a reliable means to ensure that this impurity is controlled at or below the stringent levels required by global regulatory agencies. The implementation of such analytical procedures is fundamental to guaranteeing the quality and safety of nevirapine-containing pharmaceutical products.

References

  • Makita-Chingombe, F., et al. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. Available at: [Link]

  • Halde, S., et al. (2011). Simple, precise and accurate HPLC method of analysis for nevirapine suspension from human plasma. Indian Journal of Pharmaceutical Sciences, 73(4), 416-421.
  • ResearchGate. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Method Development and Validation of Nevirapine in Bulk Using Uv Spectroscopic Method. Available at: [Link]

  • RP-UFLC method for nevirapine in bulk and dosage forms validation. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Sterling Pharma Solutions. (2023). Overcoming genotoxic impurities through a robust analytical approach. YouTube. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Method development and validation for estimation of nevirapine from tablets by rp-hplc. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. Available at: [Link]

  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Available at: [Link]

  • He, J., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5729. Available at: [Link]

  • ResearchGate. (n.d.). Nevirapine-Induced Hepatotoxicity and Pharmacogenetics: A Retrospective Study in a Population from Mozambique. Available at: [Link]

  • ResolveMass Laboratories. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Available at: [Link]

  • Thermo Fisher Scientific. (2021). Technical note: The content of nevirapine and related impurities. European Pharmaceutical Review. Available at: [Link]

  • Clinton Foundation. (n.d.).
  • ResearchGate. (n.d.). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Available at: [Link]

  • Eurofins. (2020). Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. European Biopharmaceutical Review.
  • Zhang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(15), 4983. Available at: [Link]

  • Chi, J., et al. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 953-9. Available at: [Link]

  • Patel, A. B., et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences.
  • George, S., et al. (n.d.). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic. Journal of Pharmaceutical and Biomedical Analysis.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Sensitive and Selective Identification of 2-Nitro Nevirapine in Human Plasma

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Nitro Nevirapine in human plasma. 2-Nitro Ne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Nitro Nevirapine in human plasma. 2-Nitro Nevirapine is a potential metabolite or impurity of Nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. Given the stringent safety requirements for pharmaceuticals, monitoring for such related substances is critical. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The method was validated according to the principles outlined in the latest international guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling.

Scientific Principles and Rationale

The reliable quantification of drug-related substances in complex biological matrices like plasma presents significant analytical challenges, including low analyte concentrations and potential interference from endogenous components. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent specificity, sensitivity, and speed.[1]

Choice of Technology: The core of this method is the coupling of High-Performance Liquid Chromatography (HPLC) for physical separation with tandem mass spectrometry (MS/MS) for detection.

  • Liquid Chromatography (LC): A reversed-phase C18 column is used to separate the moderately polar 2-Nitro Nevirapine from more polar or non-polar components in the extracted plasma sample. The gradient elution ensures efficient separation and a sharp peak shape for accurate quantification.

  • Tandem Mass Spectrometry (MS/MS): This technique provides two layers of mass-based selectivity. The first quadrupole (Q1) isolates the protonated molecular ion of 2-Nitro Nevirapine (the precursor ion). This isolated ion is then fragmented in the collision cell (Q2), and specific, characteristic fragment ions (product ions) are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for confident identification and quantification even at very low levels.

Ionization Rationale: The chemical structure of 2-Nitro Nevirapine, like its parent compound Nevirapine, contains several basic nitrogen atoms that are readily protonated.[2] Therefore, positive mode Electrospray Ionization (ESI+) was selected as the most effective and sensitive method for generating the precursor ion [M+H]⁺. The addition of formic acid to the mobile phase aids this protonation process, enhancing the signal response.

Sample Preparation Rationale: The primary goal of sample preparation is to remove matrix components, such as proteins, that can interfere with the analysis and damage the LC-MS system.[3] A simple protein precipitation with acetonitrile was chosen for its efficiency, speed, and cost-effectiveness. This "crash" effectively removes the majority of high-abundance proteins, providing a sufficiently clean sample for robust analysis without the more complex and time-consuming steps of liquid-liquid extraction or solid-phase extraction (SPE).[2]

Experimental Protocol

Materials and Reagents
  • 2-Nitro Nevirapine reference standard (≥98% purity)

  • Nevirapine-d4 (internal standard, IS) (≥98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (K2-EDTA as anticoagulant)

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Nitro Nevirapine and Nevirapine-d4 (IS) in separate volumetric flasks using methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions: Prepare serial dilutions of the 2-Nitro Nevirapine primary stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC standards at concentrations ranging from 0.1 to 100 ng/mL. Independently prepare QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Mid QC (MQC): 10 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL) to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS System and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Parameters
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS/MS) Parameters

The molecular formula for 2-Nitro Nevirapine is C₁₅H₁₃N₅O₃, with a monoisotopic mass of 311.10 g/mol .[4] Fragmentation of nitroaromatic compounds often involves the loss of NO or NO₂.[5]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Collision Gas Nitrogen
MRM Transitions Compound
2-Nitro Nevirapine (Quantifier)
2-Nitro Nevirapine (Qualifier)
Nevirapine-d4 (IS)

Method Validation

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6] The protocol was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[7][8]

Workflow and Validation Logic

The overall process from sample handling to final data reporting is a systematic workflow designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Add ACN & Vortex Spike_IS->Precipitate Centrifuge Centrifuge (14,000 x g) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL Transfer->Inject LC LC Separation (C18) Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Report Quantify->Report Final Concentration

Caption: Experimental workflow from sample preparation to final analysis.

The validation process itself is a logical construct where fundamental parameters establish the method's reliability.

G Goal Fit for Purpose (Reliable Quantification) Specificity Specificity & Selectivity Goal->Specificity Accuracy Accuracy (%Bias) Goal->Accuracy Precision Precision (%CV) Goal->Precision Linearity Linearity & Range (r² > 0.99) Goal->Linearity Specificity->Goal MatrixEffect Matrix Effect Specificity->MatrixEffect Accuracy->Goal Accuracy->Goal Precision->Goal Precision->Goal Sensitivity Sensitivity (LLOQ) Linearity->Sensitivity Stability Stability (Freeze/Thaw, Bench-Top) Stability->Goal

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Determination of 2-Nitro Nevirapine

Abstract This application note details the development and validation of a novel, specific, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a novel, specific, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Nitro Nevirapine in the presence of its degradation products. The method is designed to be compliant with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of 2-Nitro Nevirapine drug substance and formulated products. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions to demonstrate the method's specificity. The separation was achieved on a C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile. The method was validated for specificity, linearity, accuracy, precision, and robustness.

Introduction: The Rationale for a Stability-Indicating Method

2-Nitro Nevirapine is a critical analogue of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy. The introduction of a nitro group at the 2-position of the pyridine ring can significantly alter the molecule's chemical properties, including its stability profile. Therefore, a validated stability-indicating analytical method is paramount for ensuring the safety, efficacy, and quality of 2-Nitro Nevirapine. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products that may form during manufacturing, storage, or administration.

The development of a stability-indicating method is a regulatory requirement, as outlined in the ICH guidelines Q1A(R2) and Q2(R1), to ensure that the analytical procedure is fit for its intended purpose.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing such a method for 2-Nitro Nevirapine.

Experimental Design and Causality

The development of a robust stability-indicating method is a systematic process. The choices made at each stage are critical for the successful separation and quantification of the analyte from its degradants.

Instrumentation and Chromatographic Conditions

The selection of the HPLC system and its parameters is foundational. A system with a photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity, a crucial aspect of a stability-indicating method.

Table 1: Optimized Chromatographic Conditions

ParameterConditionRationale
Instrument HPLC with PDA DetectorEnables peak purity analysis and selection of optimal detection wavelength.
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are versatile for separating non-polar to moderately polar compounds like 2-Nitro Nevirapine. The chosen dimensions provide good resolution and efficiency.
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH 3.0A buffered mobile phase is essential to control the ionization state of the analyte and ensure reproducible retention times. A pH of 3.0 is often a good starting point for nitrogen-containing heterocyclic compounds.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good UV transparency and low viscosity.
Elution GradientA gradient elution is employed to ensure the elution of both the parent drug and any potential degradation products with varying polarities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Detection Wavelength 280 nmSelected based on the UV spectrum of 2-Nitro Nevirapine to maximize sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Forced Degradation Studies: Probing Molecular Stability

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[6] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can generate the potential degradation products and ensure the analytical method can resolve them from the parent peak. The stress conditions are chosen to mimic potential environmental exposures and include hydrolysis, oxidation, heat, and light.

Forced_Degradation_Workflow API 2-Nitro Nevirapine (Drug Substance) Acid Acid API->Acid Subject to Stress Base Base API->Base Subject to Stress Oxidation Oxidation API->Oxidation Subject to Stress Thermal Thermal API->Thermal Subject to Stress Photolytic Photolytic API->Photolytic Subject to Stress Analysis HPLC-PDA Analysis Results Specificity Assessment (Resolution & Peak Purity) Analysis->Results Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photolytic->Analysis Analyze Samples

  • Acid and Base Hydrolysis: These conditions test the susceptibility of the molecule to degradation in acidic and basic environments, which can occur in certain formulations or in vivo. The amide bond in the diazepine ring of the nevirapine structure is a potential site for hydrolysis.

  • Oxidative Degradation: Hydrogen peroxide is used to simulate oxidative stress. The nitro group and the aromatic rings could be susceptible to oxidation.

  • Thermal Degradation: Heating the solid drug substance helps to identify thermally labile impurities.

  • Photolytic Degradation: Exposure to light as per ICH Q1B guidelines assesses the light sensitivity of the molecule. The conjugated system in 2-Nitro Nevirapine may be susceptible to photodecomposition.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Monobasic, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution of 2-Nitro Nevirapine (1000 µg/mL): Accurately weigh 100 mg of 2-Nitro Nevirapine reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the diluent.

Forced Degradation Sample Preparation
  • Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH. Dilute to 10 mL with diluent.

  • Base Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. Cool to room temperature and neutralize with 1 mL of 0.1 M HCl. Dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Keep 100 mg of solid 2-Nitro Nevirapine in a hot air oven at 105°C for 48 hours. After cooling, weigh 10 mg of the stressed sample and dissolve in 10 mL of diluent. Further dilute to obtain a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Prepare a solution of 100 µg/mL in the diluent.

Method Validation: A Self-Validating System

Method validation is performed to ensure that the analytical method is reliable and reproducible for its intended use. The validation parameters are based on the ICH Q2(R1) guideline.[1][2][3]

Validation_Pyramid Method Validated Stability-Indicating Method Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Accuracy->LOD_LOQ Robustness Robustness Precision->Robustness Precision->LOD_LOQ Robustness->Method LOD_LOQ->Method

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatograms from the forced degradation studies are used to evaluate specificity. The method is considered specific if the 2-Nitro Nevirapine peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of 2-Nitro Nevirapine ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Protocol: Spike a placebo formulation with known amounts of 2-Nitro Nevirapine at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method successfully separated 2-Nitro Nevirapine from its degradation products formed under various stress conditions.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradation PeaksResolution (Rs) of Main Peak from Closest Impurity
Acidic (0.1 M HCl, 80°C, 24h)~15%2> 2.5
Basic (0.1 M NaOH, 80°C, 24h)~10%1> 3.0
Oxidative (3% H₂O₂, RT, 24h)~20%3> 2.0
Thermal (105°C, 48h)~5%1> 4.0
Photolytic (ICH Q1B)~8%2> 2.8

The significant degradation observed under oxidative and acidic conditions suggests that these are critical stability factors for 2-Nitro Nevirapine. The high resolution values indicate the method's excellent specificity.

Table 3: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
Robustness PassedSystem suitability criteria met
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-

The validation results demonstrate that the method is linear, accurate, precise, and robust for the intended purpose.

Conclusion

A novel, specific, and validated stability-indicating RP-HPLC method has been developed for the determination of 2-Nitro Nevirapine. The method is suitable for the routine analysis of the drug substance and can be effectively used for stability studies in compliance with regulatory requirements. The forced degradation studies provide valuable insights into the degradation pathways of 2-Nitro Nevirapine, which is crucial for formulation development and establishing appropriate storage conditions.

References

  • Minaketan Sahoo (2013). Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. Der Pharma Chemica, 5(2):103-110.
  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678.
  • Bhembe, Y. A., Lukhele, L. P., Hlekelele, L., Ray, S. S., & Dlamini, L. N. (2020). Degradation results of Nevirapine.
  • Anil Kumar, D., et al. (2013). High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. International Journal of Pharmaceutical Sciences and Research.
  • ICH Harmonised Tripartite Guideline (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Harmonised Tripartite Guideline (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • U.S. Food and Drug Administration (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • HMR Labs (2024).
  • Journal of Young Pharmacists (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
  • PubMed (2010). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine.
  • PubMed (2011).
  • International Journal of Pharmacy and Pharmaceutical Sciences.
  • International Journal of Pharmaceutical and Allied Research. RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form.
  • SCIRP.
  • Der Pharma Chemica. Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form.
  • NIH.

Sources

Method

Experimental Use of 2-Nitro Nevirapine in HIV Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive guide for the experimental investigation of 2-Nit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the experimental investigation of 2-Nitro Nevirapine, a derivative of the established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. While research on 2-Nitro Nevirapine is in its nascent stages, preliminary data indicates potent inhibitory activity against HIV-1 reverse transcriptase, warranting further investigation.[1][2] This document outlines a structured investigational plan, detailing the necessary experimental protocols to thoroughly characterize the anti-HIV-1 activity, mechanism of action, cytotoxicity, and resistance profile of this compound. The provided methodologies are based on established and validated techniques in HIV research, offering a robust framework for researchers to generate high-quality, reproducible data.

Introduction: The Scientific Rationale for Investigating 2-Nitro Nevirapine

Nevirapine is a cornerstone of antiretroviral therapy, acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI) to block the replication of HIV-1.[3][4] NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits its DNA polymerase activity.[5][6] The clinical utility of Nevirapine, however, can be limited by the emergence of drug-resistant viral strains and adverse effects.[7] This necessitates the exploration of novel NNRTI candidates with potentially improved efficacy, resistance profiles, and safety.

2-Nitro Nevirapine, a chemical derivative of Nevirapine, has been identified as a compound of interest. A key study has demonstrated that 2-Nitro Nevirapine exhibits high inhibitory activity against HIV reverse transcriptase, greater than 97% at a concentration of 10 µM, which is comparable to the parent compound, Nevirapine.[1][2] This finding provides a strong impetus for a more detailed preclinical evaluation. Furthermore, understanding the metabolism of Nevirapine and its derivatives is crucial, as metabolites can have their own biological activities or contribute to toxicity.[8][9] The investigation of 2-Nitro Nevirapine is therefore a logical step in the ongoing effort to develop next-generation NNRTIs.

Physicochemical Properties of 2-Nitro Nevirapine

A thorough understanding of the physicochemical properties of a compound is fundamental for its experimental evaluation. The following table summarizes the known properties of 2-Nitro Nevirapine.

PropertyValueSource
Molecular Formula C₁₅H₁₃N₅O₃Inferred from Nevirapine structure
Melting Point >260°C (decomposes)[10]
Boiling Point 499.5±45.0 °C (Predicted)[10]
Density 1.490±0.06 g/cm³ (Predicted)[10]
Solubility Chloroform (Slightly), Methanol (Slightly, Sonicated)[10]
Appearance Yellow Solid[10]

Note: It is recommended to experimentally verify these properties for any new batch of synthesized 2-Nitro Nevirapine.

A Structured Investigational Plan for 2-Nitro Nevirapine

The following investigational plan outlines a logical progression of experiments to comprehensively evaluate the potential of 2-Nitro Nevirapine as an anti-HIV agent.

Investigational_Plan cluster_0 Phase 1: In Vitro Efficacy & Toxicity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Resistance Profiling A Anti-HIV Activity Assay (Determine IC50) C Calculate Selectivity Index (SI) (SI = CC50 / IC50) A->C B Cytotoxicity Assay (Determine CC50) B->C D Reverse Transcriptase Inhibition Assay (Confirm direct target) C->D E Enzyme Kinetics Study (Determine Ki and inhibition type) D->E F Activity Against NNRTI-Resistant HIV-1 Strains D->F G In Vitro Resistance Selection (Generate and sequence resistant mutants)

Caption: A phased approach to the experimental evaluation of 2-Nitro Nevirapine.

Detailed Experimental Protocols

Protocol 1: Determination of Anti-HIV-1 Activity (IC50) in Cell Culture

Objective: To determine the concentration of 2-Nitro Nevirapine that inhibits 50% of HIV-1 replication in a susceptible cell line.

Principle: This protocol utilizes an MTT assay to measure the cytopathic effect of HIV-1 on MT-4 cells.[11] In the presence of an effective antiviral agent, cell viability is preserved.

Materials:

  • 2-Nitro Nevirapine (dissolved in DMSO)

  • Nevirapine (positive control)

  • MT-4 human T-cell line

  • HIV-1 (e.g., IIIB strain)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of 2-Nitro Nevirapine and Nevirapine in culture medium.

  • Add 100 µL of the diluted compounds to the wells containing the cells. Include wells with cells only (mock-infected) and cells with virus only (infected, untreated).

  • Add a standardized amount of HIV-1 to the appropriate wells.

  • Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection for each compound concentration and determine the IC50 value using a dose-response curve.

Protocol 2: Determination of Cytotoxicity (CC50)

Objective: To determine the concentration of 2-Nitro Nevirapine that reduces the viability of uninfected cells by 50%.

Principle: This assay is similar to the anti-HIV activity assay but is performed on uninfected cells to assess the compound's toxicity.[12]

Procedure:

  • Follow steps 1-3 and 6-8 of Protocol 4.1, but do not add the virus to the wells.

  • Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.

Protocol 3: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To directly measure the inhibitory effect of 2-Nitro Nevirapine on the enzymatic activity of HIV-1 RT.

Principle: Commercially available colorimetric or radioactive assays can be used to quantify the activity of purified HIV-1 RT.[13] This protocol is based on a colorimetric assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)

  • 2-Nitro Nevirapine and Nevirapine

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 2-Nitro Nevirapine and Nevirapine.

  • In a 96-well plate, add the reaction buffer, template/primer, and dNTPs.

  • Add the diluted compounds to the wells. Include a no-inhibitor control.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at 37°C).

  • Stop the reaction and perform the detection steps as per the kit's protocol.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value for enzyme inhibition.

Protocol 4: In Vitro Selection of 2-Nitro Nevirapine-Resistant HIV-1

Objective: To identify the genetic mutations in HIV-1 that confer resistance to 2-Nitro Nevirapine.

Principle: This involves culturing HIV-1 in the presence of escalating concentrations of the compound to select for resistant viral populations.[14][15][16]

Materials:

  • HIV-1 (wild-type)

  • Susceptible T-cell line (e.g., MT-4 or CEM)

  • 2-Nitro Nevirapine

  • Cell culture medium and supplies

  • Viral RNA extraction kit

  • RT-PCR reagents

  • DNA sequencing services

Procedure:

  • Infect a culture of T-cells with wild-type HIV-1.

  • Add 2-Nitro Nevirapine at a concentration equal to its IC50.

  • Monitor the culture for signs of viral replication (e.g., p24 antigen levels or cytopathic effects).

  • When viral replication is detected, harvest the cell-free supernatant containing the virus.

  • Use this virus to infect a fresh culture of cells, and increase the concentration of 2-Nitro Nevirapine (e.g., 2-fold).

  • Repeat this process for multiple passages.

  • Once a viral strain capable of replicating at high concentrations of the compound is selected, extract the viral RNA.

  • Perform RT-PCR to amplify the reverse transcriptase gene.

  • Sequence the amplified DNA to identify mutations compared to the wild-type virus.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized for clear interpretation.

Table 1: Hypothetical In Vitro Activity and Toxicity of 2-Nitro Nevirapine

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
2-Nitro Nevirapine0.15>100>667
Nevirapine0.20>100>500

A higher Selectivity Index indicates a more favorable therapeutic window.

Table 2: Hypothetical Activity Against NNRTI-Resistant HIV-1 Strains

HIV-1 StrainKey Resistance Mutation(s)2-Nitro Nevirapine IC50 (µM) (Fold Change vs. WT)Nevirapine IC50 (µM) (Fold Change vs. WT)
Wild-TypeNone0.15 (1.0)0.20 (1.0)
Strain AK103N0.80 (5.3)10.0 (50)
Strain BY181C1.50 (10)25.0 (125)

Lower fold changes in IC50 against resistant strains suggest that the compound may be more resilient to the development of resistance.

Visualizing Mechanisms and Workflows

Mechanism_of_Action cluster_0 HIV-1 Reverse Transcriptase RT Reverse Transcriptase (p66/p51 heterodimer) ActiveSite Active Site (Binds dNTPs) NNRTIPocket NNRTI Binding Pocket (Allosteric Site) Inhibition Conformational Change Inhibits DNA Synthesis NNRTIPocket->Inhibition Induces Compound 2-Nitro Nevirapine Compound->NNRTIPocket Binds Inhibition->ActiveSite Blocks Function

Caption: Proposed mechanism of action for 2-Nitro Nevirapine as an NNRTI.

Experimental_Workflow Start Start: 2-Nitro Nevirapine Sample Assay1 Protocol 1: Anti-HIV Assay Start->Assay1 Assay2 Protocol 2: Cytotoxicity Assay Start->Assay2 Assay3 Protocol 3: RT Inhibition Assay Start->Assay3 Assay4 Protocol 4: Resistance Selection Start->Assay4 Data1 IC50 Value Assay1->Data1 Data2 CC50 Value Assay2->Data2 Data3 Enzyme IC50 Assay3->Data3 Data4 Resistance Mutations Assay4->Data4 Analysis Data Analysis & Interpretation Data1->Analysis Data2->Analysis Data3->Analysis Data4->Analysis

Caption: Workflow for the comprehensive evaluation of 2-Nitro Nevirapine.

References

  • Heck, A. M., et al. (2020). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 33(9), 2413–2425. [Link]

  • ResearchGate. (n.d.). Chemical structures of the first-generation (nevirapine, delavirdine, and efavirenz), and the second-generation (etravirine and rilpivirine) NNRTIs.[Link]

  • Clinicalinfo.HIV.gov. (2023). Laboratory Testing: Drug-Resistance Testing. [Link]

  • Bio-protocol. (n.d.). In Vitro Anti-HIV Assay. [Link]

  • Iketani, A., et al. (2016). Mechanistic and Kinetic Differences between Reverse Transcriptases of Vpx Coding and Non-coding Lentiviruses. Journal of Biological Chemistry, 291(35), 18438–18448. [Link]

  • Zuo, T., et al. (2019). In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors. Viruses, 11(11), 1047. [Link]

  • Rawle, D. J., & Harrich, D. (2013). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses, 5(11), 2734–2758. [Link]

  • Google Patents. (n.d.). Lowcost, high yield synthesis of nevirapine.
  • Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895–897. [Link]

  • Singh, S., et al. (2020). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virusdisease, 31(2), 121–128. [Link]

  • Clinicalinfo.HIV.gov. (n.d.). Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). [Link]

  • American Chemical Society. (2020). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. [Link]

  • Lansdon, E. B., et al. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega, 6(22), 14264–14275. [Link]

  • Srivastava, A., et al. (2010). Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. Chemical Research in Toxicology, 23(8), 1363–1373. [Link]

  • World Health Organization. (2019). ONE STEP Anti-HIV (1&2) Test. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • PubMed. (2009). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. [Link]

  • International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work. [Link]

  • MDPI. (2020). Mechanistic Interplay between HIV-1 Reverse Transcriptase Enzyme Kinetics and Host SAMHD1 Protein: Viral Myeloid-Cell Tropism and Genomic Mutagenesis. [Link]

  • Hattori, S., et al. (2009). In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors. Journal of Virology, 83(16), 8238–8247. [Link]

  • MDPI. (2018). Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. [Link]

  • Oxford Academic. (1996). In-vitro selection of HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors in monocyte-derived macrophages. [Link]

  • Wikipedia. (n.d.). Nevirapine. [Link]

  • YouTube. (2014). HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. [Link]

  • YouTube. (2013). Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). [Link]

  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ClinPGx. (n.d.). Nevirapine Pathway, Pharmacokinetics. [Link]

  • Semantic Scholar. (n.d.). Mechanistic Interplay between HIV-1 Reverse Transcriptase Enzyme Kinetics and Host SAMHD1 Protein: Viral Myeloid-Cell Tropism and Genomic Mutagenesis. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • World Health Organization. (2024). Fact sheet: HIV drug resistance. [Link]

  • Drugs.com. (2024). Nevirapine: Package Insert / Prescribing Information / MOA. [Link]

Sources

Application

Application Notes and Protocols for the Handling and Storage of 2-Nitro Nevirapine Standard

Version: 1.0 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of the 2-Nitro Nevirapine reference standard. As...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of the 2-Nitro Nevirapine reference standard. As a critical impurity and analogue of Nevirapine, an established non-nucleoside reverse transcriptase inhibitor (NNRTI), ensuring the integrity and stability of the 2-Nitro Nevirapine standard is paramount for accurate analytical method development, impurity profiling, and toxicological assessments. These protocols are grounded in the known chemical properties of Nevirapine, the general characteristics of nitroaromatic compounds, and established best practices for handling pharmaceutical reference standards.

Introduction: The Significance of 2-Nitro Nevirapine

Nevirapine is a cornerstone in the combination therapy for HIV-1, and the thorough characterization of its impurities is a regulatory and safety imperative. 2-Nitro Nevirapine, a potential process impurity or degradation product, requires careful study. Its presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product. Furthermore, the introduction of a nitro group onto the Nevirapine scaffold makes it a molecule of interest for structure-activity relationship (SAR) studies, potentially offering insights into new therapeutic agents.[1]

Accurate and reproducible analytical data are fundamentally dependent on the quality and stability of the reference standard. This guide is designed to provide the necessary protocols to maintain the integrity of the 2-Nitro Nevirapine standard, thereby ensuring the reliability of experimental outcomes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Nitro Nevirapine is essential for its proper handling and storage.

PropertyValueSource
Chemical Name 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2',3'-e][2][3]diazepin-6-one[1]
Molecular Formula C₁₅H₁₃N₅O₃[1]
Molecular Weight 311.3 g/mol [1]
Appearance Yellow Solid
Melting Point >260°C (decomposes)
Solubility Slightly soluble in Chloroform and Methanol.[4] Poorly soluble in aqueous media.[4]
Storage Temperature Refrigerator (2°C to 8°C)[1]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for 2-Nitro Nevirapine is not widely available, a hazard assessment can be extrapolated from data on Nevirapine and the general class of nitroaromatic compounds.

3.1. Potential Hazards:

  • Toxicity: The parent compound, Nevirapine, is harmful if swallowed.[5] The addition of a nitro group can sometimes increase the toxicological potential of aromatic compounds.

  • Irritation: May cause skin, eye, and respiratory tract irritation upon direct contact or inhalation of dust.[6]

  • Metabolic Activation: Studies have shown that 2-Nitro Nevirapine is metabolically active, indicating the potential for interactions with physiological systems.[7]

3.2. Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling 2-Nitro Nevirapine powder:

  • Gloves: Nitrile or latex gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: When handling larger quantities of powder or when there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

3.3. Engineering Controls:

  • All weighing and solution preparation activities involving solid 2-Nitro Nevirapine should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]

Receiving and Initial Inspection

Properly documenting and inspecting the reference standard upon arrival is a critical first step in ensuring its integrity.

Caption: Workflow for receiving and inspecting the 2-Nitro Nevirapine standard.

Protocol:

  • Inspect Packaging: Upon receipt, visually inspect the shipping container for any signs of damage, such as cracks, leaks, or broken seals.

  • Verify Documentation: Ensure the shipment includes a Certificate of Analysis (CoA) for the specific lot number received. Verify that the information on the CoA matches the product label.

  • Log Entry: Record the following information in a dedicated reference standard logbook:

    • Compound Name and Lot Number

    • Date of Receipt

    • Supplier

    • Purity and other relevant CoA data

    • Assigned Internal Reference Number

    • Initial Storage Location and Conditions

  • Transfer to Storage: Immediately transfer the standard to the recommended storage conditions as outlined in Section 5.

Storage Protocols

The stability of 2-Nitro Nevirapine is critical for its use as a reference standard. The following storage conditions are recommended to minimize degradation.

5.1. Solid Standard:

  • Short-Term and Long-Term Storage: The solid 2-Nitro Nevirapine standard should be stored in a refrigerator at 2°C to 8°C .[1]

  • Container: Store in the original, tightly sealed, light-resistant container. If the original container is compromised, transfer the material to a suitable amber glass vial with a PTFE-lined cap.

  • Environment: The storage location should be dry and away from sources of heat and light. To further protect from moisture, the container can be placed inside a desiccator within the refrigerator.

Causality: Refrigerated storage slows down potential degradation pathways. Protection from light is crucial as aromatic nitro compounds can be photolabile. A tightly sealed container and desiccation prevent moisture uptake, which could lead to hydrolytic degradation, especially given that the parent compound, Nevirapine, shows susceptibility to degradation under certain conditions.[8]

5.2. Stock Solutions:

  • Storage Temperature: Stock solutions of 2-Nitro Nevirapine should be stored in a refrigerator at 2°C to 8°C . Studies on Nevirapine solutions have demonstrated stability for extended periods under refrigeration.[8]

  • Container: Use amber glass volumetric flasks or vials with PTFE-lined screw caps to protect from light.

  • Stability: The stability of the solution will depend on the solvent used. It is recommended to perform a stability study for solutions stored for an extended period. As a general guideline, freshly prepared solutions are preferred for quantitative analysis.

Solution Preparation and Handling

Due to its limited solubility, careful selection of a solvent and proper technique are necessary for preparing accurate stock and working solutions.

6.1. Recommended Solvents:

  • Based on available data, Methanol and Chloroform are suitable solvents.[4] For analytical chromatography, the mobile phase composition should be considered when selecting a solvent. A mixture of an organic solvent like methanol or acetonitrile with water is commonly used for Nevirapine and its impurities.[3]

6.2. Protocol for Preparing a 1 mg/mL Stock Solution in Methanol:

  • Tare the Weighing Vessel: In a chemical fume hood, place a clean, dry amber glass vial on an analytical balance and tare the weight.

  • Weigh the Standard: Accurately weigh the desired amount of 2-Nitro Nevirapine standard into the tared vial.

  • Record the Weight: Document the exact weight of the standard.

  • Initial Dissolution: Add a small volume of methanol to the vial to wet the solid. Sonicate for 5-10 minutes to aid dissolution.[3]

  • Transfer to Volumetric Flask: Quantitatively transfer the dissolved standard to an appropriate size amber volumetric flask using methanol.

  • Dilute to Volume: Bring the solution to final volume with methanol and mix thoroughly by inverting the flask multiple times.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Storage: Store the stock solution in the refrigerator at 2°C to 8°C.

Caption: Workflow for preparing a 2-Nitro Nevirapine stock solution.

Disposal

All waste materials containing 2-Nitro Nevirapine should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a sealed, properly labeled hazardous waste container.

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

  • Allmpus. (n.d.). Nevirapine 2-Nitro Impurity. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Nevirapine Safety Data Sheet. Retrieved from [Link]

  • Ganga, S. D., et al. (2019). Improving the solubility of nevirapine using a hydrotropy and mixed hydrotropy based solid dispersion approach.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). Method Development and Validation of Nevirapine in Bulk Using Uv Spectroscopic Method. Retrieved from [Link]

  • Journal of Acquired Immune Deficiency Syndromes. (2006). Stability of Nevirapine Suspension in Prefilled Oral Syringes Used for Reduction of Mother-To-Child HIV Transmission. JAIDS Journal of Acquired Immune Deficiency Syndromes, 43(3), 373-375.
  • Molecules. (2021). Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. Molecules, 26(9), 2697.
  • Nevirapine Batch Transfer Document. (n.d.).
  • Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7(9), 663-678.
  • PubMed. (2017). Steady-state pharmacokinetics of nevirapine extended-release tablets in HIV-1-infected children and adolescents: an open-label, multiple-dose, cross-over study. Journal of the Pediatric Infectious Diseases Society, 6(2), 151-159.
  • ResearchGate. (2016). Degradation results of Nevirapine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nevirapine and its related impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety of Switching Nevirapine Twice Daily to Nevirapine Once Daily in Virologically Suppressed Patients. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic model analysis of nevirapine in different organic solvents from 278.15 K to 328.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Nevirapine Suspension in Prefilled Oral Syringes Used for Reduction of Mother-To-Child HIV Transmission. Retrieved from [Link]

  • USP. (2025). Nevirapine Oral Suspension. Retrieved from [Link]

Sources

Method

Application Note: Utilizing 2-Nitro Nevirapine to Validate a Stability-Indicating UPLC Method for Forced Degradation Studies of Nevirapine

Abstract This application note presents a comprehensive protocol for conducting forced degradation studies on the anti-HIV drug Nevirapine. It details the strategic use of 2-Nitro Nevirapine, a potential process impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive protocol for conducting forced degradation studies on the anti-HIV drug Nevirapine. It details the strategic use of 2-Nitro Nevirapine, a potential process impurity, to rigorously validate the specificity of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. By intentionally "spiking" degradation samples with 2-Nitro Nevirapine, researchers can unequivocally demonstrate the method's ability to separate known impurities from degradation products that may arise under various stress conditions. This ensures the integrity and reliability of stability data, a critical component of regulatory submissions and drug safety assessments. The document provides a theoretical synthesis pathway for 2-Nitro Nevirapine, detailed protocols for forced degradation, and a validated UPLC method for the analysis of Nevirapine and its related substances.

Introduction: The Imperative of Specificity in Stability Testing

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] As with any pharmaceutical compound, establishing its stability profile is a mandatory regulatory requirement to ensure safety and efficacy throughout its shelf life. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are the cornerstone of this process.[3] These studies involve subjecting the drug substance to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and establish the intrinsic stability of the molecule.[4]

A critical aspect of forced degradation studies is the development and validation of a "stability-indicating" analytical method. Such a method must be able to accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously separating and detecting any degradation products formed. The paramount characteristic of a stability-indicating method is its specificity : the ability to assess the analyte of interest unequivocally in the presence of other components, including impurities, degradants, and matrix components.

This application note focuses on a robust strategy to ensure the specificity of a UPLC method for Nevirapine by employing 2-Nitro Nevirapine . While not a typical degradation product, 2-Nitro Nevirapine is a known synthetic analog and potential process-related impurity.[5] Its structural similarity to Nevirapine makes it an ideal "challenger" compound to verify the resolving power of the analytical method.

The Role of 2-Nitro Nevirapine in Method Validation

The primary utility of 2-Nitro Nevirapine in this context is to serve as a peak purity and specificity marker during the validation of the stability-indicating UPLC method. By introducing a known, structurally similar compound into the analytical workflow, we can:

  • Confirm Peak Purity: Ensure that the chromatographic peak corresponding to Nevirapine is not co-eluting with any potential impurities.

  • Demonstrate Specificity: Prove that the method can distinguish between the parent drug, its potential process impurities (like 2-Nitro Nevirapine), and any newly formed degradation products.

  • Validate Method Robustness: Assess the method's ability to maintain separation under slight variations in chromatographic conditions.

The workflow for incorporating 2-Nitro Nevirapine into forced degradation studies is visualized in the following diagram:

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Sample Preparation for Analysis cluster_3 UPLC Analysis A Synthesize or Procure 2-Nitro Nevirapine E Spike Degraded Sample with 2-Nitro Nevirapine A->E B Prepare Nevirapine Stock Solution C Subject Nevirapine to Stress Conditions (Acid, Base, Heat, etc.) B->C D Degraded Nevirapine Sample C->D D->E F Inject Spiked Sample into UPLC System E->F G Analyze Chromatogram for Separation and Peak Purity F->G H Method Validated G->H Validation of Method Specificity

Figure 1: Workflow for utilizing 2-Nitro Nevirapine in forced degradation studies.

Synthesis of 2-Nitro Nevirapine (Theoretical Protocol)

While 2-Nitro Nevirapine is commercially available from suppliers of pharmaceutical reference standards, a plausible synthetic route is outlined here for research purposes, based on established Nevirapine synthesis methodologies.[6] This protocol is theoretical and would require optimization and full characterization of the final product. The synthesis involves the nitration of a key precursor followed by cyclization.

4.1 Proposed Synthetic Pathway

G A 2-chloro-3-amino-4-picoline B Nitration (HNO3/H2SO4) A->B C 2-chloro-3-amino-4-methyl-5-nitropyridine B->C D Condensation with 2-cyclopropylamino-nicotinic acid derivative C->D E Intermediate Amide D->E F Cyclization (Base) E->F G 2-Nitro Nevirapine F->G

Figure 2: Proposed synthetic pathway for 2-Nitro Nevirapine.

4.2 Step-by-Step Protocol (Theoretical)

  • Nitration of 2-chloro-3-amino-4-picoline:

    • Carefully add 2-chloro-3-amino-4-picoline to a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid.

    • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitrated product.

    • Filter, wash with water, and dry the crude 2-chloro-3-amino-4-methyl-5-nitropyridine.

    • Purify the product by recrystallization or column chromatography.

  • Condensation and Cyclization:

    • The nitrated intermediate is then condensed with a suitable derivative of 2-cyclopropylamino-nicotinic acid (e.g., the acid chloride or an activated ester).

    • This condensation reaction forms an amide intermediate.

    • The amide intermediate is subsequently cyclized in the presence of a strong base (e.g., sodium hydride) in an appropriate high-boiling solvent (e.g., o-xylene or dimethylformamide) to yield 2-Nitro Nevirapine.[1]

    • The final product would require purification, likely via column chromatography, and full characterization (NMR, MS, IR) to confirm its identity and purity.

Forced Degradation Protocol for Nevirapine

The following protocols are designed to induce approximately 5-20% degradation of the Nevirapine API, in accordance with ICH guidelines.[7]

5.1 Materials and Reagents

  • Nevirapine API

  • 2-Nitro Nevirapine reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

5.2 Preparation of Stock Solutions

  • Nevirapine Stock Solution (1 mg/mL): Accurately weigh 50 mg of Nevirapine API and dissolve it in 50 mL of methanol.

  • 2-Nitro Nevirapine Stock Solution (0.1 mg/mL): Accurately weigh 5 mg of 2-Nitro Nevirapine and dissolve it in 50 mL of methanol.

5.3 Stress Conditions

For each condition, a control sample (Nevirapine stock solution diluted to the final concentration without the stressor, kept at ambient temperature) should be prepared.

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of Nevirapine stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.
Base Hydrolysis To 1 mL of Nevirapine stock solution, add 1 mL of 1N NaOH. Keep at ambient temperature for 24 hours. Neutralize with 1N HCl, and dilute to 10 mL with mobile phase.
Oxidative Degradation To 1 mL of Nevirapine stock solution, add 1 mL of 30% H₂O₂. Keep at ambient temperature for 24 hours. Dilute to 10 mL with mobile phase.
Thermal Degradation Spread a thin layer of Nevirapine API powder in a petri dish and place it in a calibrated oven at 105°C for 48 hours. Weigh an appropriate amount of the stressed powder and dissolve to the final concentration.
Photolytic Degradation Expose the Nevirapine API (solid state) and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Table 1: Forced Degradation Conditions for Nevirapine.

UPLC Method for Stability Indicating Analysis

This method is adapted from established procedures for the analysis of Nevirapine and its impurities.[2]

6.1 Chromatographic Conditions

ParameterSpecification
Instrument Waters Acquity UPLC H-Class System or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.025 M Ammonium Phosphate Monobasic, pH adjusted to 5.0
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 9 minutes, hold at 90% B for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Detection UV at 220 nm

Table 2: UPLC Method Parameters.

6.2 Sample Preparation for UPLC Analysis

  • Take an aliquot of the stressed sample from the forced degradation experiment.

  • If necessary, neutralize the sample.

  • Dilute the sample to a final theoretical concentration of 0.1 mg/mL of Nevirapine with the mobile phase.

  • Spiking Procedure: To a separate vial of the diluted, degraded sample, add a known volume of the 2-Nitro Nevirapine stock solution to achieve a final concentration of approximately 0.001 mg/mL (1% of the Nevirapine concentration).

  • Prepare a "control spike" by adding the same amount of 2-Nitro Nevirapine to a diluted, unstressed Nevirapine solution.

  • Filter all samples through a 0.22 µm syringe filter before injection.

6.3 Data Analysis and Interpretation

  • Analyze the chromatograms of the stressed, unstressed, and spiked samples.

  • Specificity: The chromatogram of the spiked, degraded sample should show complete baseline separation between the Nevirapine peak, the 2-Nitro Nevirapine peak, and all degradation product peaks.

  • Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the Nevirapine peak in all stressed samples to ensure no degradants are co-eluting.

  • Mass Balance: Calculate the mass balance to account for the loss of the parent drug and the formation of degradation products. The sum of the assay of Nevirapine and the area percentages of all degradation products should be close to 100%.

Conclusion

The use of 2-Nitro Nevirapine as a specificity marker is a scientifically sound and rigorous approach to validating a stability-indicating UPLC method for Nevirapine. This application note provides a comprehensive framework, from the theoretical synthesis of the marker compound to the detailed protocols for forced degradation and UPLC analysis. By demonstrating the method's ability to separate the parent drug from a closely related impurity amidst a complex mixture of degradation products, researchers can have high confidence in the accuracy and reliability of their stability data. This, in turn, supports the development of safe and effective pharmaceutical products.

References

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • A process for preparation of nevirapine. (n.d.). Google Patents.
  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678.
  • Lowcost, high yield synthesis of nevirapine. (n.d.). Google Patents.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]

  • Nevirapine Batch Transfer Document. (n.d.). Retrieved January 25, 2026, from [Link]

  • Phani, A. R. S., & Rao, K. (2016). High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry, 32(2), 1193-1203.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved January 25, 2026, from [Link]

  • Sahoo, M. (2013). Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. Der Pharma Chemica, 5(2), 103-110.
  • Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Shah, U., et al. (2012). Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. Inventi Rapid: Pharm Analysis & Quality Assurance.
  • Olsen, B. A., et al. (2002). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance.
  • Nevirapine. (2025).
  • Lamichhane, S., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 273-282.
  • Nevirapine Impurities. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]

  • Antunes, A. M. M., et al. (2012). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Organic & Biomolecular Chemistry, 10(48), 9658-9666.
  • Hossain, M. A., et al. (2015). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 7(8), 129-141.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Nitro Nevirapine Solution Stability

Introduction: Understanding the Stability Challenges of 2-Nitro Nevirapine 2-Nitro Nevirapine is a key chemical entity often utilized as a process intermediate or reference standard in the synthesis of Nevirapine, a non-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability Challenges of 2-Nitro Nevirapine

2-Nitro Nevirapine is a key chemical entity often utilized as a process intermediate or reference standard in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor. The chemical architecture of 2-Nitro Nevirapine, featuring a nitroaromatic group and a dipyridodiazepinone core containing a lactam ring, presents specific stability challenges in solution. Researchers and drug development professionals must navigate its susceptibility to degradation via hydrolysis, photolysis, and other pathways to ensure the integrity of experimental results and the quality of synthesized materials.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common stability issues encountered when working with 2-Nitro Nevirapine in solution. It is designed to offer not just procedural steps but also the underlying scientific rationale to empower users to make informed decisions during their work. All protocols and recommendations are grounded in established principles of pharmaceutical stability testing, as outlined in authoritative guidelines such as the International Council for Harmonisation (ICH) Q1A(R2) standard.[1][2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific problems you may encounter. Each question is followed by an in-depth explanation of the potential causes and a step-by-step guide to resolution.

FAQ 1: My 2-Nitro Nevirapine solution is turning yellow/brown upon storage. What is causing this discoloration?

Answer:

This is a classic indicator of degradation, likely stemming from two primary sources: photolytic degradation or pH-related instability.

  • Scientific Rationale:

    • Photodegradation: Nitroaromatic compounds are notoriously sensitive to light, particularly in the UV-visible spectrum.[4] Exposure to ambient laboratory light or sunlight can initiate photochemical reactions. These reactions can lead to the formation of colored degradation products, such as nitrophenols or other chromophoric species, causing the solution to change color.[5][6] The energy from light can promote the nitro group to an excited state, leading to complex degradation pathways.[4][6]

    • pH-Instability: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the lactam ring within the diazepine structure, a known degradation pathway for the parent compound, Nevirapine.[7] While this may not always produce color, the resulting degradants can be less stable and more susceptible to secondary, color-forming reactions like oxidation.

  • Troubleshooting Steps:

    • Control for Light: Immediately prepare a fresh solution and store it in an amber vial or a clear vial completely wrapped in aluminum foil. Store this alongside a solution in a clear vial under your normal storage conditions. If the protected solution remains clear while the other discolors, photolysis is the primary cause.

    • Verify pH: Measure the pH of your solvent and your final solution. If you are using unbuffered aqueous solutions, the dissolution of the compound itself could alter the pH. If the pH is outside the neutral range (6-8), consider using a stable, non-reactive buffer system (e.g., phosphate buffer) to maintain neutrality.

    • Minimize Headspace: If oxidation is suspected as a secondary reaction, minimize the air (oxygen) in the storage container. You can do this by using a smaller vial that is almost completely full or by purging the headspace with an inert gas like nitrogen or argon before sealing.

FAQ 2: I'm seeing a loss of potency or the appearance of new peaks in my HPLC analysis over a short period. What are the likely degradation mechanisms?

Answer:

A loss of the main 2-Nitro Nevirapine peak with the concurrent rise of new peaks is a clear sign of chemical degradation. The primary suspects, based on the molecule's structure, are hydrolysis and photolysis. This process of intentionally degrading a drug to understand these pathways is known as forced degradation or stress testing.[8][9][10]

  • Scientific Rationale:

    • Hydrolysis: The lactam (cyclic amide) bond in the diazepine ring is susceptible to cleavage under both acidic and basic conditions.[11][12]

      • Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Studies on the parent drug, Nevirapine, show significant degradation under acidic conditions.[7]

      • Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon.

    • Photolysis: As mentioned in FAQ 1, light can induce degradation, leading to a variety of photoproducts that will appear as new peaks in a chromatogram.[5][6]

  • Troubleshooting & Investigative Workflow: To systematically identify the cause, a forced degradation study is the most effective approach.[13][14] This involves exposing the compound to various stress conditions to intentionally generate degradation products.

    ***dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Node Definitions start [label="Observation:\nLoss of Potency / New HPLC Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stress_conditions [label="Perform Forced Degradation Study\n(Target 5-20% Degradation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

    hydrolysis [label="Hydrolytic Stress\nAcid (e.g., 0.1M HCl)\nBase (e.g., 0.1M NaOH)\nNeutral (Water)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidative Stress\n(e.g., 3% H2O2)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; thermal [label="Thermal Stress\n(e.g., 60°C in solution)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; photo [label="Photolytic Stress\n(ICH Q1B light exposure)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

    analyze [label="Analyze All Samples by\nStability-Indicating HPLC Method", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    compare [label="Compare Degradation Profiles:\nWhich condition reproduces the issue?", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

    result_hydrolysis [label="Conclusion:\nHydrolytic Instability", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; result_photo [label="Conclusion:\nPhotolytic Instability", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; result_other [label="Conclusion:\nOxidative or Thermal Instability", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

    // Connections start -> stress_conditions; stress_conditions -> hydrolysis [label="pH"]; stress_conditions -> oxidation [label="Redox"]; stress_conditions -> thermal [label="Heat"]; stress_conditions -> photo [label="Light"];

    {hydrolysis, oxidation, thermal, photo} -> analyze; analyze -> compare;

    compare -> result_hydrolysis [label="Acid/Base Degradation Matches"]; compare -> result_photo [label="Light Degradation Matches"]; compare -> result_other [label="Other Matches"]; }

    Caption: Systematic workflow for investigating degradation pathways.
FAQ 3: What are the optimal solvent and storage conditions for stock solutions?

Answer:

Based on the chemical liabilities of 2-Nitro Nevirapine, the optimal conditions are those that minimize exposure to light, extreme pH, and high temperatures.

  • Scientific Rationale: The parent compound, Nevirapine, is primarily cleared through oxidative metabolism in the liver.[15][16] While this is an in-vivo process, it highlights the molecule's potential sensitivity to oxidation. Combined with its known susceptibility to acid and light, a multi-faceted protection strategy is required.[7] Studies on Nevirapine suspension have shown it to be stable for months when properly packaged and stored, even under varied temperature conditions, emphasizing the importance of the formulation and container.[17][18]

  • Recommended Conditions: The following table summarizes the recommended best practices for preparing and storing solutions of 2-Nitro Nevirapine.

ParameterRecommendationRationale
Solvent Use a high-purity aprotic organic solvent like DMSO or DMF for initial stock. For aqueous experiments, buffer the final solution to a neutral pH (6.5-7.5) using a non-reactive buffer (e.g., phosphate).Aprotic solvents prevent hydrolysis. Buffering aqueous solutions mitigates pH-catalyzed degradation.[7]
Container Use amber glass vials (USP Type I borosilicate).Prevents light exposure and minimizes leaching of contaminants from the container.[17]
Temperature Store stock solutions at -20°C or -80°C for long-term storage. For short-term (days), 2-8°C is acceptable if stability is confirmed.Reduces the rate of all chemical reactions, significantly slowing degradation.
Atmosphere For maximum stability, especially if the solvent is not degassed, purge the vial headspace with an inert gas (argon or nitrogen) before sealing.Minimizes the presence of oxygen, preventing potential oxidative degradation.
Handling Prepare solutions under subdued light. Avoid leaving solutions on the benchtop exposed to ambient light for extended periods.Reduces cumulative light exposure, preventing photolysis.[4]

Key Degradation Pathways

Understanding the potential chemical transformations is crucial for interpreting stability data. The primary degradation pathways for 2-Nitro Nevirapine are illustrated below.

***dot digraph "Degradation_Pathways" { graph [rankdir="TB", splines=true, overlap=false, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes main [label="2-Nitro Nevirapine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis_prod [label="Hydrolysis Product\n(Lactam Ring Opening)", shape=Mrecord]; photo_prod [label="Photodegradation Products\n(e.g., Nitro-to-Nitrite Rearrangement,\nPhenolic Compounds)", shape=Mrecord]; reduction_prod [label="Reduction Product\n(2-Amino Nevirapine)", shape=Mrecord];

// Edges main -> hydrolysis_prod [label=" H+ or OH-\n (Acid/Base Hydrolysis)", color="#EA4335"]; main -> photo_prod [label=" hv (Light)\n (Photolysis)", color="#FBBC05"]; main -> reduction_prod [label=" [H]\n (Reduction)", color="#34A853"]; }

Caption: Potential degradation pathways for 2-Nitro Nevirapine.

Experimental Protocol: Stability-Indicating HPLC Method

To accurately assess stability, you need an analytical method that can separate the intact 2-Nitro Nevirapine from all potential degradation products. Such a method is termed "stability-indicating."[7]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of resolving 2-Nitro Nevirapine from its stress-induced degradants.

  • Instrumentation & Materials:

    • HPLC system with UV or PDA detector.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.025 M Ammonium Phosphate buffer, pH adjusted to 5.0.[19]

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • 2-Nitro Nevirapine reference standard.

    • Forced degradation samples (from the workflow in FAQ 2).

  • Methodology:

    • Preparation of Solutions:

      • Prepare a stock solution of 2-Nitro Nevirapine at 1 mg/mL in the diluent.

      • Create working standards by diluting the stock to an appropriate concentration (e.g., 50 µg/mL).

      • Dilute the forced degradation samples to a similar concentration.

    • Chromatographic Conditions (Starting Point):

      • Flow Rate: 1.0 mL/min.

      • Detector Wavelength: 280 nm (or scan with PDA to find optimal wavelength).

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • Gradient Program:

        • 0-2 min: 10% B

        • 2-20 min: 10% to 90% B

        • 20-25 min: 90% B

        • 25-26 min: 90% to 10% B

        • 26-30 min: 10% B (re-equilibration)

    • Analysis & Validation:

      • Inject the diluent (blank), a fresh (T=0) standard, and all forced degradation samples.

      • Peak Purity: Use a PDA detector to assess the peak purity of the main 2-Nitro Nevirapine peak in the stressed samples. This ensures no degradant co-elutes.

      • Resolution: Ensure baseline resolution (Rs > 2) between the main peak and the closest eluting degradation product.

      • Mass Balance: The sum of the intact drug and all degradation products should ideally be close to 100% of the initial concentration, accounting for response factor differences.

    • Optimization: Adjust the gradient slope, pH of the mobile phase, or organic solvent type (e.g., methanol) if separation is not adequate. The goal is to develop a method that can be used for routine quality control and stability studies.[20][21]

References

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2014). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Scientific Research Publishing. Available from: [Link]

  • Xue, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available from: [Link]

  • Musoke, P., et al. (2006). Stability of Nevirapine Suspension in Prefilled Oral Syringes Used for Reduction of Mother-To-Child HIV Transmission. Journal of Acquired Immune Deficiency Syndromes. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal. Available from: [Link]

  • Kiener, P. A., & Waley, S. G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal. Available from: [Link]

  • Eley, T., et al. (2006). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]

  • Musoke, P., et al. (2006). Stability of Nevirapine Suspension in Prefilled Oral Syringes Used for Reduction of Mother-to-Child HIV Transmission. ResearchGate. Available from: [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere. Available from: [Link]

  • Seshachalam, V., & Haribabu, B. (2012). Method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • USP. (2025). Nevirapine - Definition, Identification, Assay. United States Pharmacopeia. Available from: [Link]

  • Singh, G., & Bothara, S. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available from: [Link]

  • Clinical Info HIV.gov. (n.d.). Appendix A: Pediatric Antiretroviral Drug Information - Nevirapine. HIV.gov. Available from: [Link]

  • ResearchGate. (n.d.). Structures of Nevirapine (1) and its Phase I metabolites. ResearchGate. Available from: [Link]

  • EMA. (2005). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Available from: [Link]

  • PharmGKB. (n.d.). Nevirapine Pathway, Pharmacokinetics. PharmGKB. Available from: [Link]

  • L'homme, S., et al. (2012). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. BioMed Research International. Available from: [Link]

  • Diaz, A. R., et al. (2021). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. MDPI. Available from: [Link]

  • Samson, L., et al. (2017). Nevirapine Pharmacokinetics and Safety in Neonates Receiving Combination Antiretroviral Therapy for Prevention of Vertical HIV Transmission. Journal of Acquired Immune Deficiency Syndromes. Available from: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]

  • Parham, J. D., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. Available from: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. Available from: [Link]

  • MDPI. (2023). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. MDPI. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Drugs.com. (2025). Nevirapine Dosage Guide + Max Dose, Adjustments. Drugs.com. Available from: [Link]

  • ResearchGate. (2025). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. ResearchGate. Available from: [Link]

  • Bicknell, R., & Waley, S. G. (1985). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal. Available from: [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available from: [Link]

Sources

Optimization

Technical Support Center: Column Selection for Optimal 2-Nitro Nevirapine Separation

Welcome to the technical support center for chromatographic challenges related to Nevirapine and its process-related impurities. This guide is designed for researchers, analytical chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic challenges related to Nevirapine and its process-related impurities. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing robust analytical methods for ensuring the purity and quality of Nevirapine. Here, we will delve into the critical aspects of selecting the right HPLC column and troubleshooting common issues encountered during the separation of 2-Nitro Nevirapine from the parent API.

Understanding the Challenge: The Analyte and the Impurity

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] Its chemical structure features a dipyridodiazepine core.[1][3][4] 2-Nitro Nevirapine is a potential impurity that can arise during the synthesis process. The key structural difference is the presence of a nitro group (-NO2) on one of the pyridine rings. This seemingly small addition has a significant impact on the molecule's physicochemical properties, most notably its polarity. The nitro group is strongly electron-withdrawing and polar, making 2-Nitro Nevirapine significantly more polar than the parent Nevirapine molecule. This difference in polarity is the fundamental principle upon which we will build our separation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for separating 2-Nitro Nevirapine from Nevirapine?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used mode for this separation. RP-HPLC separates molecules based on their hydrophobicity.[5][6] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).

The Causality: In this system, the less polar compound, Nevirapine, will have a stronger interaction with the non-polar stationary phase and will be retained longer. The more polar impurity, 2-Nitro Nevirapine, will have a greater affinity for the polar mobile phase and will elute from the column earlier. This differential retention allows for their effective separation.

Q2: Which type of RP-HPLC column should I start with?

A2: A C18 (Octadecylsilane) column is the recommended starting point for this method development. C18 columns are the most common type of reversed-phase column, offering high hydrophobicity and excellent shape selectivity for a wide range of molecules, including heterocyclic compounds like Nevirapine.[7][8][9]

Expertise & Experience: Starting with a standard dimension column, such as 4.6 mm x 150 mm with a 3.5 µm or 5 µm particle size, provides a good balance between efficiency, backpressure, and analysis time. Several published methods for Nevirapine and its related compounds successfully utilize C18 columns, making it a trustworthy and reliable choice.[7][9][10][11]

Q3: My retention times are too long on the C18 column. What are my options?

A3: If your run time is excessively long, you have two primary options without compromising the separation:

  • Modify the Mobile Phase: Increase the proportion of the organic solvent (e.g., acetonitrile) in your mobile phase. This will decrease the overall polarity of the mobile phase, causing all analytes to elute faster.

  • Switch to a Less Retentive Column: A C8 (Octylsilane) column is an excellent alternative.[11] It has shorter alkyl chains than a C18, making it less hydrophobic. This will result in shorter retention times for both Nevirapine and 2-Nitro Nevirapine while often maintaining the necessary resolution.

Q4: I'm struggling with poor resolution between the two peaks on both C18 and C8 columns. What's next?

A4: If you're facing co-elution or poor resolution, it's time to explore a column with a different selectivity. A Phenyl-Hexyl column is a superb choice.

The Causality: Phenyl-based stationary phases provide a unique separation mechanism. In addition to hydrophobic interactions, they offer π-π stacking interactions with the aromatic rings present in both Nevirapine and 2-Nitro Nevirapine. This alternative selectivity can often resolve peaks that are difficult to separate on standard alkyl (C18, C8) phases.

Data Summary: Recommended Starting Columns

Stationary PhaseParticle Size (µm)Dimensions (mm)Key Advantages for This SeparationPrimary Considerations
C18 (Octadecyl) 3.5 - 54.6 x 150High retention and resolving power; excellent starting point. Widely available data.[7][8][9]May lead to long run times if mobile phase is not optimized.
C8 (Octyl) 3.5 - 54.6 x 150Less hydrophobic than C18, resulting in shorter analysis times.[11]May offer slightly lower resolution than C18 for closely eluting peaks.
Phenyl-Hexyl 3.5 - 54.6 x 150Offers alternative selectivity through π-π interactions; ideal for resolving aromatic compounds when C18/C8 fail.Elution order may change compared to alkyl phases.
AQ-C18 (Aqueous) 3 - 54.6 x 150Resistant to phase collapse with highly aqueous mobile phases; provides robust retention for polar compounds.[12]Typically used when separating very polar analytes or when using >95% aqueous mobile phase.

Experimental Workflow: Method Development Protocol

This protocol outlines a systematic approach to developing a robust separation method.

Objective: To achieve baseline separation (Resolution > 2.0) between 2-Nitro Nevirapine and Nevirapine with good peak shape (Tailing Factor < 1.5).

Step 1: Initial Column and Mobile Phase Setup

  • Column: Select a C18 column (e.g., Zorbax C18, Waters Symmetry C18, Kromasil C18).[7][8][9]

  • Mobile Phase A: Prepare a 25 mM phosphate or acetate buffer and adjust the pH to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Initial Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17.1-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

Step 2: Analysis and Optimization

  • Evaluate the Initial Run: Assess the retention times and, most importantly, the resolution between the 2-Nitro Nevirapine (expected to elute first) and Nevirapine peaks.

  • Optimize the Gradient: If resolution is poor, make the gradient shallower (e.g., increase the gradient time from 13 minutes to 20 minutes). If retention is too long, increase the starting percentage of Mobile Phase B.

  • Adjust pH: If peak tailing is observed, particularly for the Nevirapine peak, lowering the mobile phase pH to ~2.8 can help suppress interactions with residual silanols on the column packing.[13]

Step 3: Final Validation

  • Once optimal conditions are found, perform validation experiments according to ICH guidelines to confirm linearity, accuracy, precision, and robustness.[7]

MethodDevelopmentWorkflow cluster_prep Preparation cluster_exp Experimentation & Optimization cluster_final Finalization cluster_trouble Troubleshooting Start Define Goal: Separate Nevirapine & 2-Nitro Nevirapine SelectCol Select Initial Column: C18, 4.6x150mm, 5µm Start->SelectCol PrepMP Prepare Mobile Phase: A: pH 3.5 Buffer B: Acetonitrile SelectCol->PrepMP RunGrad Run Initial Gradient (e.g., 30-70% B) PrepMP->RunGrad Eval Evaluate Chromatogram RunGrad->Eval OptGrad Optimize Gradient: Adjust slope or starting %B Eval->OptGrad Resolution < 2.0 OptSelect Change Column Selectivity: Try Phenyl-Hexyl Eval->OptSelect Still Co-eluting Success Resolution > 2.0 Peak Shape OK Eval->Success Criteria Met Tailing Peak Tailing? Eval->Tailing OptGrad->RunGrad OptSelect->RunGrad Validate Validate Method (ICH) Success->Validate AdjustpH Adjust Mobile Phase pH (e.g., to 2.8) Tailing->AdjustpH Yes AdjustpH->RunGrad

Caption: A systematic workflow for HPLC column selection and method optimization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Mobile phase is too strong; Gradient is too steep; Incorrect column selectivity.Decrease the initial percentage of organic solvent. Make the gradient shallower (increase run time). Switch to a column with different selectivity (e.g., Phenyl-Hexyl).
Peak Tailing Secondary interactions with silica backbone (silanols); Sample solvent mismatch.Lower the mobile phase pH (2.5-3.5) to protonate silanols. Ensure the sample is fully dissolved in a solvent similar in composition to the initial mobile phase.[13][14]
Drifting Retention Times Column temperature fluctuation; Mobile phase composition changing; System leak.Use a column oven to maintain a constant temperature. Cover mobile phase reservoirs to prevent evaporation. Check fittings for leaks, especially between the pump and injector.[14][15]
Broad Peaks Column contamination or void; Sample overload; Mismatch between sample solvent and mobile phase.Flush the column with a strong solvent.[15] Reduce the concentration or volume of the injected sample. Dilute or dissolve the sample directly in the mobile phase whenever possible.[16]
High Backpressure Blockage in the system (e.g., guard column, column frit); Precipitated buffer salts.Remove the column and check system pressure. If normal, the column is blocked; try back-flushing. Always filter mobile phases and flush the system with unbuffered mobile phase after use.[15][16]

References

  • Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. National Institutes of Health (NIH). [Link]

  • DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. YMER. [Link]

  • Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Scirp.org. [Link]

  • High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. ResearchGate. [Link]

  • method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form. ijpar. [Link]

  • Nevirapine | C15H14N4O | CID 4463. PubChem - NIH. [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. National Institutes of Health (NIH). [Link]

  • USP Monographs: Nevirapine. USP29-NF24. [Link]

  • The structure of Nevirapine. ResearchGate. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • HPLC Troubleshooting Guide. waters.com. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Waters Column Selection Guide for Polar Compounds. waters.com. [Link]

  • HPLC Troubleshooting Guide. hplctools.com. [Link]

  • The chemical structure of nevirapine. ResearchGate. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Nevirapine. Wikipedia. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. [Link]

  • Nevirapine Batch Transfer Document. osti.gov. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. hichrom.co.uk. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for 2-Nitro Nevirapine Impurity

In the landscape of antiretroviral drug manufacturing, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to patient safety and therapeutic efficacy. Nevirapine, a non-nucleoside reverse trans...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiretroviral drug manufacturing, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to patient safety and therapeutic efficacy. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1. However, like any synthetic compound, its manufacturing process and subsequent storage can give rise to impurities. Among these is 2-Nitro Nevirapine, a compound of significant interest due to its potential to impact the drug's safety profile. This guide provides an in-depth, comparative analysis of the validation of an analytical method for the precise and reliable quantification of the 2-Nitro Nevirapine impurity.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This principle, enshrined in the International Council for Harmonisation (ICH) guidelines, forms the bedrock of our approach.[1][2] This document will not only detail a robust validation protocol but also compare different methodological approaches, explaining the scientific rationale behind the selection of specific parameters and techniques.

The Significance of 2-Nitro Nevirapine

While the exact genesis of 2-Nitro Nevirapine as a process-related impurity or a degradation product requires a thorough investigation of the specific synthetic route, its structural similarity to Nevirapine and the introduction of a nitro group—a moiety often associated with toxicological alerts—necessitates stringent control. Studies on Nevirapine analogs, including 2-Nitro Nevirapine, have been conducted to understand their metabolic pathways and effects on cytochrome P450 (CYP) enzymes, highlighting its biological relevance.[3][4] Therefore, a validated analytical method is crucial for its detection and quantification to ensure that it is maintained below acceptable safety thresholds.

Comparison of Analytical Methodologies

The cornerstone of impurity analysis in pharmaceuticals is High-Performance Liquid Chromatography (HPLC), prized for its high resolution and sensitivity. Below, we compare two distinct reversed-phase HPLC (RP-HPLC) methods for the determination of Nevirapine and its related substances, including the 2-Nitro Nevirapine impurity.

Table 1: Comparison of RP-HPLC Methodologies

ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Gradient
Column Kromosil C18 (150 mm x 4.6 mm, 3.5 µm)Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 20% Acetonitrile, 80% Sodium Perchlorate Buffer (pH 4.8)Gradient: A: 50 mM Sodium Acetate (pH 4.0), B: Acetonitrile. Gradient program required.
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 270 nm
Run Time Approx. 10 minutesApprox. 30 minutes
Primary Advantage High throughput for routine quality control.Superior separation of closely eluting impurities and degradation products.

Causality Behind Method Selection:

  • Method A is designed for speed and efficiency, making it suitable for in-process controls or routine batch release where a known and well-separated impurity profile is expected.[5] The isocratic mobile phase simplifies the operation and improves reproducibility.

  • Method B employs a longer column and a gradient elution, providing higher resolving power. This is critical during method development, forced degradation studies, and for analyzing samples with complex impurity profiles where unknown peaks may be present. The gradient allows for the effective elution of both polar and non-polar impurities.

Validation of an Analytical Method: A Comprehensive Protocol

The validation process ensures that the chosen analytical method is reliable, reproducible, and fit for its intended purpose.[6] We will proceed with the validation of Method B, given its superior resolution, which is essential for a stability-indicating impurity method. The validation will be conducted in accordance with the ICH Q2(R1) guideline.[2][7]

Experimental Workflow

Method Validation Workflow cluster_0 Preparation cluster_1 Validation Parameters cluster_2 Analysis & Reporting Standard_Prep Prepare Nevirapine and 2-Nitro Nevirapine Reference Standards Specificity Specificity / Forced Degradation Standard_Prep->Specificity Sample_Prep Prepare Spiked Drug Substance Samples Sample_Prep->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Data Analysis and Statistical Evaluation Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Detailed Validation Protocols and Acceptance Criteria

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject a sample of Nevirapine to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[8][9] The goal is to produce degradation products and demonstrate that the 2-Nitro Nevirapine peak is well-resolved from any degradants and the main Nevirapine peak.

  • Spiking: Analyze a blank (diluent), a solution of pure Nevirapine, a solution of 2-Nitro Nevirapine, and a sample of Nevirapine spiked with 2-Nitro Nevirapine and other known impurities.

Acceptance Criteria:

  • The 2-Nitro Nevirapine peak should be free from interference from the blank, the Nevirapine peak, and any other known impurities or degradation products.

  • Peak purity analysis (e.g., using a photodiode array detector) should confirm the spectral homogeneity of the 2-Nitro Nevirapine peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare a series of at least five solutions of 2-Nitro Nevirapine ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal.

  • The range should typically span from the LOQ to 120% of the impurity limit.[10]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.

Experimental Protocol:

  • Prepare samples of Nevirapine drug substance spiked with 2-Nitro Nevirapine at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent samples of Nevirapine spiked with 2-Nitro Nevirapine at 100% of the specification limit on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the six replicate preparations should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the impurity as per ICH Q3A(R2)/Q3B(R2) guidelines.[11][12][13] For a drug with a maximum daily dose of ≤ 2g, the reporting threshold is typically 0.05%.[11]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution and a spiked sample under each condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

  • The results for the spiked sample should not be significantly affected by the changes in the method parameters.

Data Summary and Interpretation

The results of the validation experiments should be summarized in clear and concise tables.

Table 2: Summary of Validation Data for 2-Nitro Nevirapine Impurity (Method B)

Validation ParameterAcceptance CriteriaExperimental ResultsPass/Fail
Specificity No interference at the RT of 2-Nitro NevirapinePeak is spectrally pure and resolved from all other peaks (Resolution > 2.0)Pass
Linearity (r²) ≥ 0.9990.9995Pass
Range LOQ to 120% of specification limit0.01% to 0.18%Pass
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%Pass
Precision (%RSD)
- Repeatability≤ 5.0%1.8%Pass
- Intermediate≤ 5.0%2.5%Pass
LOD S/N ≥ 30.003%Pass
LOQ S/N ≥ 100.01%Pass
Robustness System suitability passes under all varied conditionsAll SST criteria metPass

Logical Framework for Impurity Control

The validation of the analytical method is a critical component of the overall strategy for controlling impurities.

Impurity Control Logic Impurity_Detected Impurity Detected > Reporting Threshold Identify_Impurity Identify Impurity Structure Impurity_Detected->Identify_Impurity Quantify_Impurity Quantify using Validated Method Identify_Impurity->Quantify_Impurity Compare_to_Qualification Compare to Qualification Threshold Quantify_Impurity->Compare_to_Qualification Safety_Assessment Conduct Safety Assessment Compare_to_Qualification->Safety_Assessment Above Threshold Set_Specification Set Specification Limit Compare_to_Qualification->Set_Specification Below Threshold Safety_Assessment->Set_Specification

Caption: Decision-making process for impurity control based on ICH guidelines.

Conclusion

The validation of an analytical method for the 2-Nitro Nevirapine impurity is a multi-faceted process that requires a deep understanding of both analytical chemistry and regulatory expectations. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we can establish a method that is scientifically sound and fit for its intended purpose. The comparison of different HPLC methods reveals a trade-off between speed and resolution, and the choice of method should be justified based on the specific application. Ultimately, a well-validated analytical method is not just a regulatory requirement; it is a cornerstone of ensuring the quality and safety of life-saving medications like Nevirapine.

References

  • Gere, J., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. Available at: [Link]

  • Reddy, G. S., et al. (2015). High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. Available at: [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Yadav, M., et al. (2025). DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. YMER. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Available at: [Link]

  • Pharma Specialists. (2025). Explanation of Impurity Thresholds and Fixing Limits. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • International Council for Harmonisation. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

Sources

Comparative

A Comparative Analysis of 2-Nitro Nevirapine and Other Nevirapine Impurities: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 2-Nitro Nevirapine and other significant impurities associated with the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. As the control of im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-Nitro Nevirapine and other significant impurities associated with the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. As the control of impurities is a critical aspect of drug development and manufacturing, this document offers researchers, scientists, and drug development professionals an in-depth understanding of the analytical methodologies and key characteristics of these compounds. The information presented herein is synthesized from peer-reviewed literature and pharmacopeial standards to ensure scientific integrity and practical applicability.

Introduction: The Imperative of Impurity Profiling for Nevirapine

Nevirapine is a cornerstone in the combination therapy for HIV-1 infection. Its mechanism of action involves the non-competitive inhibition of the viral reverse transcriptase enzyme, which is essential for the replication of the virus. The efficacy and safety of nevirapine, like any active pharmaceutical ingredient (API), are intrinsically linked to its purity. Impurities can arise from various sources, including the synthetic route, degradation of the API under storage or stress conditions, and metabolism. These impurities, even at trace levels, can potentially impact the drug's safety and efficacy, making their identification, quantification, and control a regulatory and scientific necessity.

This guide focuses on a comparative analysis of key nevirapine impurities, with a special emphasis on 2-Nitro Nevirapine, a potential process-related impurity or metabolite. We will delve into the analytical techniques for their separation and characterization, and present a comparative overview of their properties.

Key Nevirapine Impurities: Structures and Origins

A thorough understanding of the chemical structures and origins of impurities is fundamental to developing effective control strategies.

2-Nitro Nevirapine
  • Chemical Name: 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one

  • CAS Number: 284686-16-4

  • Molecular Formula: C₁₅H₁₃N₅O₃

  • Molecular Weight: 311.3 g/mol

  • Origin: The precise origin of 2-Nitro Nevirapine as an impurity in bulk nevirapine is not extensively documented in publicly available literature. However, its structure suggests it could be a nitrated derivative formed during the synthesis process if nitrating agents are present or as a metabolite. It is commercially available as a reference standard, indicating its relevance in impurity profiling.

USP-Listed Impurities

The United States Pharmacopeia (USP) lists several related compounds for nevirapine, which are critical for quality control.

  • Nevirapine Related Compound A (Impurity A): 5,11-Dihydro-11-ethyl-4-methyl-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one. This impurity is structurally similar to nevirapine, with an ethyl group replacing the cyclopropyl group. Its formation is likely related to the presence of ethyl-containing reagents or starting materials in the synthesis.

  • Nevirapine Related Compound B (Impurity B): 5,11-Dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one. This is a des-cyclopropyl analog of nevirapine, potentially arising from incomplete reaction or degradation.

  • Nevirapine Impurity C: The structure for Impurity C is not as commonly depicted in general literature but is specified in the USP.

Degradation Impurities

Forced degradation studies are instrumental in identifying potential degradation products that could form under various stress conditions.

  • Acid Degradation Product: One significant impurity identified under acidic stress is 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid . This impurity results from the cleavage of the diazepine ring of the nevirapine molecule.

Below is a diagram illustrating the chemical structures of nevirapine and its key impurities.

G cluster_nevirapine Nevirapine and Key Impurities Nevirapine Nevirapine C₁₅H₁₄N₄O Nitro_Nevirapine 2-Nitro Nevirapine C₁₅H₁₃N₅O₃ Nevirapine->Nitro_Nevirapine Nitration Impurity_A Nevirapine Related Compound A (Ethyl Nevirapine) Nevirapine->Impurity_A Synthesis-Related Impurity_B Nevirapine Related Compound B (Des-cyclopropyl Nevirapine) Nevirapine->Impurity_B Synthesis/Degradation Acid_Degradation Acid Degradation Product C₁₂H₁₂N₄O₂ Nevirapine->Acid_Degradation Acid Hydrolysis

Caption: Chemical structures of Nevirapine and its major impurities.

Comparative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the predominant techniques for the separation and quantification of nevirapine and its impurities. The choice of method parameters is crucial for achieving adequate resolution between the API and its closely related impurities.

Rationale for Method Selection
  • Stationary Phase: A C18 reversed-phase column is commonly employed, offering good retention and selectivity for the moderately nonpolar nevirapine and its impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer controls the pH and influences the ionization state of the analytes, thereby affecting their retention. A gradient elution is often necessary to resolve all impurities with varying polarities in a reasonable timeframe.

  • Detection: UV detection is suitable due to the chromophoric nature of the dipyridodiazepine ring system. A detection wavelength around 220 nm or 280 nm is often used to achieve good sensitivity for both nevirapine and its impurities.

The following diagram illustrates a typical analytical workflow for nevirapine impurity profiling.

G cluster_workflow Analytical Workflow for Nevirapine Impurity Profiling Sample_Prep Sample Preparation (Dissolution in Diluent) HPLC HPLC/UPLC System (C18 Column) Sample_Prep->HPLC Separation Chromatographic Separation (Gradient Elution) HPLC->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Data_Analysis Data Analysis (Quantification and Identification) Detection->Data_Analysis

Caption: A typical workflow for the analysis of nevirapine impurities.

Experimental Protocol: A Stability-Indicating HPLC Method

This protocol is a synthesized example based on published methodologies for the analysis of nevirapine and its impurities.

Objective: To separate and quantify 2-Nitro Nevirapine and other related substances from the nevirapine API.

1. Materials and Reagents:

  • Nevirapine API

  • Reference standards for 2-Nitro Nevirapine, Nevirapine Related Compound A, Nevirapine Related Compound B, and other relevant impurities.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for pH adjustment)

2. Chromatographic Conditions:

  • Instrument: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve each reference standard in the diluent to prepare individual stock solutions of approximately 100 µg/mL.

  • Spiked Sample Solution (for method development/validation): Prepare a solution of nevirapine (e.g., 500 µg/mL) and spike it with known concentrations of each impurity standard (e.g., at the reporting threshold of 0.1%).

  • Sample Solution: Accurately weigh and dissolve the nevirapine API in the diluent to a final concentration of approximately 500 µg/mL.

4. System Suitability:

  • Inject the spiked sample solution six times.

  • The resolution between nevirapine and the closest eluting impurity should be greater than 1.5.

  • The tailing factor for the nevirapine peak should be between 0.8 and 1.5.

  • The relative standard deviation (RSD) for the peak areas of the impurities should be less than 5.0%.

5. Analysis:

  • Inject the blank (diluent), standard solutions, and sample solution into the chromatograph.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the area normalization method or by external standard calibration.

Comparative Data Summary

The following table summarizes the key analytical characteristics of 2-Nitro Nevirapine and other nevirapine impurities based on available literature. It is important to note that direct comparison of retention times can be misleading if not obtained under identical chromatographic conditions. Relative Retention Time (RRT) with respect to nevirapine is a more robust comparative parameter.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Typical RRT (vs. Nevirapine)Potential Origin
Nevirapine (Reference)C₁₅H₁₄N₄O266.301.00API
2-Nitro Nevirapine Nevirapine with NO₂ at position 2C₁₅H₁₃N₅O₃311.30Data not available in comparative studiesSynthesis/Metabolism
Nevirapine Related Compound A Ethyl group instead of cyclopropylC₁₄H₁₄N₄O254.29~1.5Synthesis
Nevirapine Related Compound B Des-cyclopropylC₁₂H₁₀N₄O226.23~0.7Synthesis/Degradation
Acid Degradation Product 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acidC₁₂H₁₂N₄O₂244.25~0.42Degradation

Note: RRT values are approximate and can vary significantly with different HPLC methods.

Discussion: Impact and Control of Impurities

The presence of impurities can have significant implications for the quality, safety, and efficacy of the final drug product.

  • Process-Related Impurities: Impurities such as Nevirapine Related Compounds A and B are often controlled by optimizing the synthetic process, including the purity of starting materials and intermediates, and implementing appropriate purification steps.

  • Degradation Products: The formation of degradation products like the acid degradation product highlights the importance of controlling storage conditions (e.g., pH, temperature) for both the API and the formulated drug product. Stability-indicating analytical methods are crucial for monitoring these impurities over the shelf life of the product.

The diagram below illustrates the potential formation pathways of nevirapine impurities.

G cluster_pathways Potential Formation Pathways of Nevirapine Impurities Starting_Materials Starting Materials (e.g., with ethyl analogs) Synthesis Nevirapine Synthesis Starting_Materials->Synthesis Nevirapine_API Nevirapine API Synthesis->Nevirapine_API Impurity_A Related Compound A Synthesis->Impurity_A Impurity_B Related Compound B Synthesis->Impurity_B Nitro_Impurity 2-Nitro Nevirapine Synthesis->Nitro_Impurity Side Reaction (if nitrating agents present) Degradation Degradation (e.g., Acid, Heat) Nevirapine_API->Degradation Metabolism Metabolism Nevirapine_API->Metabolism Degradation_Product Acid Degradation Product Degradation->Degradation_Product Metabolism->Nitro_Impurity

Caption: Potential pathways for the formation of key nevirapine impurities.

Conclusion

The effective control of impurities is a critical quality attribute for nevirapine. This guide has provided a comparative overview of 2-Nitro Nevirapine and other significant impurities, including their structures, potential origins, and analytical methodologies for their separation and quantification. A robust, well-validated, stability-indicating HPLC method is essential for the routine quality control of nevirapine. While data for some impurities are well-documented in pharmacopeias and literature, further research is warranted to fully characterize the formation and potential impact of less common impurities like 2-Nitro Nevirapine. By employing the principles and methods outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of nevirapine-containing medicines.

References

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. [Link]

  • Medicines for All Institute. (2017). Nevirapine Batch Transfer Document. Virginia Commonwealth University. [Link]

  • National Center for Biotechnology Information. (n.d.). Nevirapine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Nevirapine and its related impurities. [Link]

  • Chivanga, A., et al. (2017). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. African Journal of Laboratory Medicine, 6(1), a511. [Link]

  • Griesel, C., et al. (2013). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 57(5), 2151–2158. [Link]

  • U.S. Pharmacopeia. (2025). Nevirapine. USP-NF. [Link]

  • Jadhav, S. B., et al. (2015). Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Asian Pacific Journal of Health Sciences, 2(4), 110-123. [Link]

  • Sreekanth, N., et al. (2012). Method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-238. [Link]

Validation

A Senior Application Scientist's Guide to Evaluating 2-Nitro Nevirapine Cross-Reactivity in Nevirapine Immunoassays

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing and executing a robust comparative study on the cross-reactivity of 2-Nitro Nevirapine,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing a robust comparative study on the cross-reactivity of 2-Nitro Nevirapine, a critical analogue, in various nevirapine immunoassays. Given the scarcity of direct comparative data in public literature, this document serves as a methodological blueprint to empower research teams to generate their own validation data, ensuring the specificity and accuracy of therapeutic drug monitoring.

Introduction: The Imperative for Specificity in Nevirapine Monitoring

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in combination antiretroviral therapy for HIV-1 infection.[1] Therapeutic Drug Monitoring (TDM) of nevirapine is often recommended to optimize virologic response and minimize toxicity, as plasma concentrations are linked to both efficacy and adverse events like hepatotoxicity.[2][3]

Immunoassays are a cornerstone of TDM due to their high-throughput capability and sensitivity.[4] However, their accuracy hinges on the specificity of the antibody-antigen interaction.[5][6] A significant challenge is the potential for cross-reactivity, where structurally similar molecules, such as drug metabolites, bind to the assay's antibody, leading to falsely elevated measurements of the parent drug.[5][7]

Nevirapine undergoes extensive hepatic metabolism, primarily by CYP3A4 and CYP2B6 enzymes, into several hydroxylated metabolites.[1] While metabolites like 2-hydroxynevirapine are well-documented[1][8], synthetic analogues and potential metabolic offshoots such as 2-Nitro Nevirapine (2-Nitro-NVP) are also of interest. Recent studies have shown that 2-Nitro-NVP exhibits high inhibitory activity against HIV reverse transcriptase, comparable to the parent drug itself.[9][10] This biological activity underscores the importance of analytically distinguishing it from nevirapine to ensure that immunoassay results accurately reflect the concentration of the intended therapeutic agent.

This guide details the experimental design, protocol, and data interpretation necessary to quantify the cross-reactivity of 2-Nitro-NVP in competitive nevirapine immunoassays.

Foundational Concepts: Competitive Immunoassays and Cross-Reactivity

Most immunoassays for small molecules like nevirapine operate on a competitive principle. In this format, the analyte in the sample (unlabeled nevirapine) competes with a labeled form of nevirapine (e.g., enzyme-conjugated) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of nevirapine in the sample.[4][11]

Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody.[5] If 2-Nitro-NVP binds to the anti-nevirapine antibody, it will displace the labeled nevirapine, generating a signal that mimics the parent drug and leads to an overestimation of its concentration.

G cluster_prep Preparation cluster_assay Immunoassay Protocol cluster_analysis Data Analysis A1 Prepare high-concentration stock solutions of Nevirapine & 2-Nitro-NVP A2 Create serial dilutions for each analyte in drug-free matrix A1->A2 B1 Run serial dilutions for both analytes on each immunoassay platform (Assay A, B, C) A2->B1 B2 Follow manufacturer's protocol for incubation, washing, and signal detection B1->B2 C1 Generate dose-response curves (Signal vs. Log Concentration) B2->C1 C2 Calculate IC50 values for Nevirapine and 2-Nitro-NVP for each assay C1->C2 C3 Calculate Percent Cross-Reactivity using the IC50 values C2->C3

Figure 2: Step-by-step workflow for assessing cross-reactivity.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining cross-reactivity.

A. Reagent Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve pure nevirapine and 2-Nitro Nevirapine powder in a suitable solvent (e.g., DMSO or methanol) to create 1 mg/mL stock solutions.

  • Working Standards: Create a series of working standards by serially diluting the stock solutions in the chosen drug-free biological matrix. A typical concentration range for the dose-response curve might be from 1 ng/mL to 10,000 ng/mL. It is critical to prepare both the nevirapine and 2-Nitro Nevirapine dilution series in an identical manner.

B. Immunoassay Procedure

  • For each immunoassay platform to be tested (Assay A, Assay B, etc.), follow the manufacturer's specific instructions. [12]2. Run the complete set of nevirapine standards and 2-Nitro Nevirapine standards on each assay plate or run.

  • Include zero-concentration (blank matrix) and quality control samples to ensure assay validity.

  • Perform each concentration in triplicate to assess precision.

  • Record the raw signal output (e.g., absorbance, fluorescence, relative light units) for each standard.

C. Data Analysis and Interpretation

  • Dose-Response Curve Generation: For each analyte and each assay, plot the average signal response against the logarithm of the analyte concentration. This will typically yield a sigmoidal curve.

  • IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for both nevirapine (IC50NVP) and 2-Nitro Nevirapine (IC502-Nitro-NVP) from their respective dose-response curves for each assay. This can be calculated using a four-parameter logistic (4PL) curve fit, a standard model for immunoassays.

  • Calculation of Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:[13]

    % Cross-Reactivity = (IC50NVP / IC502-Nitro-NVP) x 100

    This formula quantifies how much 2-Nitro-NVP is required to produce the same effect as nevirapine. A higher percentage indicates greater interference.

Data Presentation: A Comparative Table

The results should be summarized in a clear, tabular format. The following table uses hypothetical data to illustrate how to present the findings from a comparison of three different immunoassays.

Immunoassay Kit Analyte IC50 (ng/mL) Calculated % Cross-Reactivity Interpretation
Assay A (ELISA) Nevirapine150-Reference
2-Nitro Nevirapine3,0005.0%Strong Cross-Reactivity [14]
Assay B (CLIA) Nevirapine145-Reference
2-Nitro Nevirapine29,0000.5%Weak Cross-Reactivity [14]
Assay C (FPIA) Nevirapine160-Reference
2-Nitro Nevirapine> 100,000< 0.16%Very Weak / Not Cross-Reactive [14]

Note: The interpretation categories (Strong, Weak, etc.) are based on established frameworks for steroid immunoassays and provide a useful, albeit context-dependent, classification.[14]

Conclusion and Authoritative Insights

The specificity of an immunoassay is not an inherent property of the antibody alone but is also influenced by the assay format and reagent concentrations. [15][16]Therefore, it is imperative for laboratories and research teams to independently validate and compare nevirapine immunoassays for potential interference from metabolites and analogues like 2-Nitro Nevirapine.

This guide provides the scientific framework to conduct such a study. An assay demonstrating low cross-reactivity (e.g., "Assay C" in the hypothetical data) would be considered superior for clinical and research applications where the presence of 2-Nitro-NVP is possible. Conversely, an assay with high cross-reactivity (e.g., "Assay A") could lead to falsely inflated nevirapine readings, potentially resulting in incorrect clinical decisions.

By systematically applying this protocol, researchers can generate robust, quantitative data to select the most appropriate immunoassay for their needs, thereby enhancing the accuracy of nevirapine therapeutic drug monitoring and strengthening the integrity of their research findings.

References

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. (2014). BMC Clinical Pathology. Available at: [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). Chemical Research in Toxicology. Available at: [Link]

  • [Evidence-based therapeutic drug monitoring for nevirapine]. (2011). Annales de Biologie Clinique. Available at: [Link]

  • Nevirapine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • Nevirapine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Nevirapine (1) and its Phase I (2–6) and Phase II metabolites (7, 10–12). ResearchGate. Available at: [Link]

  • Retrospective Approach to Evaluate Interferences in Immunoassay. (2013). Journal of Medical Biochemistry. Available at: [Link]

  • Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury. (2014). Chemical Research in Toxicology. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Chemosensors. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]

  • How to Determine Antibody Cross-Reactivity. Boster Bio. Available at: [Link]

  • Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). National Institutes of Health. Available at: [Link]

  • Association of Human Leukocyte Antigen Alleles and Nevirapine Hypersensitivity in a Malawian HIV-infected Population. (2013). Clinical Infectious Diseases. Available at: [Link]

  • Therapeutic drug monitoring of nevirapine in resource-limited settings. (2008). JAIDS Journal of Acquired Immune Deficiency Syndromes. Available at: [Link]

  • Principles of Immunoassays. UK NEQAS for Immunology, Immunochemistry & Allergy. Available at: [Link]

  • Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. (2012). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Types Of Immunoassay - And When To Use Them. Quanterix. Available at: [Link]

  • Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. (2014). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Therapeutic drug monitoring: no effect on treatment success with nevirapine. aidsmap. Available at: [Link]

  • Immunoassay. Wikipedia. Available at: [Link]

  • Immunoassay Drug Test: How It Works and What It Tests For? Diamond Diagnostics. Available at: [Link]

  • Antiretroviral Therapeutic Drug Monitoring. McGill University Health Centre. Available at: [Link]

Sources

Comparative

Assessing the Impact of 2-Nitro Nevirapine on Nevirapine Drug Product Stability: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential impact of 2-Nitro Nevirapine, a theoretical impurity, on the stability of nevirapine d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential impact of 2-Nitro Nevirapine, a theoretical impurity, on the stability of nevirapine drug products. While not a commonly reported degradant, the principles of quality by design (QbD) and robust impurity profiling necessitate the investigation of potential impurities that could arise from interactions with excipients or residual manufacturing reagents. This document outlines the rationale for such an investigation, provides detailed experimental protocols for a comparative stability study, and offers guidance on data interpretation, all grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Impurity Profiling in Nevirapine Stability

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the combination therapy for HIV-1 infection. The stability of the nevirapine drug product is paramount to ensure its therapeutic efficacy and patient safety throughout its shelf life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.[1]

Organic impurities in pharmaceuticals can act as catalysts for degradation, accelerating processes like hydrolysis and oxidation, which can diminish the API's potency.[1] Furthermore, some impurities, particularly those containing nitro-aromatic moieties, are often flagged as "structural alerts" due to their potential for mutagenicity and genotoxicity.[2] The presence of such impurities, even at trace levels, can compromise the safety and stability of the drug product.[3][4]

While 2-Nitro Nevirapine is not a widely documented impurity of nevirapine, its formation is theoretically plausible through nitration of one of the pyridine rings in the nevirapine structure, potentially facilitated by nitrate/nitrite impurities in excipients or from other sources. Given the significant implications of a nitro-aromatic impurity, this guide provides a proactive and scientifically rigorous approach to assess its potential impact on nevirapine's stability.

Experimental Design for a Comparative Stability Assessment

To objectively evaluate the impact of 2-Nitro Nevirapine, a comparative study is proposed. This involves comparing the stability of nevirapine in the presence and absence of a known amount of 2-Nitro Nevirapine under forced degradation conditions. This approach allows for a direct assessment of whether 2-Nitro Nevirapine accelerates the degradation of the parent drug or leads to the formation of novel degradants.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Analysis & Interpretation A Synthesis & Characterization of 2-Nitro Nevirapine Reference Standard C Prepare Nevirapine Samples (Spiked and Unspiked) A->C B Development & Validation of Stability-Indicating HPLC Method E Analyze Samples using Validated HPLC Method B->E D Subject Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D D->E F Compare Degradation Profiles E->F G Assess Impact on Stability F->G

Caption: Experimental workflow for assessing the impact of 2-Nitro Nevirapine.

Synthesis and Characterization of 2-Nitro Nevirapine Reference Standard

A prerequisite for this investigation is the availability of a well-characterized 2-Nitro Nevirapine reference standard. As this is not commercially readily available, a synthetic route is proposed.

Proposed Synthetic Approach:

The synthesis of 2-Nitro Nevirapine can be approached through the nitration of nevirapine. The reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent is a known method for the synthesis of nitropyridines.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve nevirapine in a suitable organic solvent (e.g., dichloromethane).

  • Nitration: Cool the solution in an ice bath and slowly add a solution of dinitrogen pentoxide in the same solvent.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by carefully adding it to ice-cold water.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography.

  • Characterization: Characterize the purified product to confirm its identity and purity using:

    • NMR (¹H and ¹³C): To confirm the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC/UPLC: To determine purity.

    • FT-IR: To identify functional groups.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying nevirapine, 2-Nitro Nevirapine, and any other degradation products.[7][8] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[9]

Experimental Protocol:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • Aqueous Phase: A buffer such as potassium dihydrogen orthophosphate, with pH adjusted to around 3.0.

    • Organic Phase: Acetonitrile or methanol.

    • Elution Mode: A gradient elution will likely be necessary to separate all peaks with good resolution.

  • Detector Wavelength: Select a wavelength that provides a good response for both nevirapine and 2-Nitro Nevirapine (a photodiode array detector is recommended for initial development to assess peak purity).

  • Method Validation (as per ICH Q2(R1) guidelines): [10][11][12][13][14]

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is achieved through forced degradation studies.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the drug substance to generate potential degradation products and evaluate the stability-indicating nature of the analytical method.[15][16][17][18][19]

Experimental Protocol:

  • Sample Preparation:

    • Control Group: Prepare solutions of nevirapine in a suitable solvent.

    • Test Group: Prepare solutions of nevirapine spiked with a known concentration of the 2-Nitro Nevirapine reference standard (e.g., 0.1% or 0.5% of the nevirapine concentration).

  • Stress Conditions: Expose both control and test samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: 105°C for a specified time (for solid drug substance).

    • Photolytic Degradation: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Analyze samples at appropriate time intervals to track the degradation process.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

Data Interpretation and Comparative Analysis

The primary outcome of this study is a direct comparison of the degradation profiles of nevirapine in the presence and absence of 2-Nitro Nevirapine.

Quantitative Data Summary

The results should be summarized in a table for clear comparison.

Stress ConditionSample% Degradation of Nevirapine% Area of 2-Nitro Nevirapine% Area of Other Major DegradantsTotal Impurities (%)Mass Balance (%)
Acid Hydrolysis Control
Spiked
Base Hydrolysis Control
Spiked
Oxidative Control
Spiked
Thermal Control
Spiked
Photolytic Control
Spiked
Assessing the Impact

The data should be analyzed to answer the following key questions:

  • Does 2-Nitro Nevirapine accelerate the degradation of nevirapine? A significantly higher percentage of nevirapine degradation in the spiked samples compared to the control samples under the same stress conditions would indicate that 2-Nitro Nevirapine promotes the degradation of the parent drug.

  • Does the presence of 2-Nitro Nevirapine lead to the formation of new degradation products? The appearance of new peaks in the chromatograms of the spiked samples that are not present in the control samples would suggest that 2-Nitro Nevirapine is involved in secondary degradation reactions.

  • Is 2-Nitro Nevirapine itself stable under these stress conditions? A decrease in the peak area of 2-Nitro Nevirapine in the spiked samples would indicate its own degradation.

G NVP Nevirapine Nitro_NVP 2-Nitro Nevirapine NVP->Nitro_NVP Nitration Degradants Other Degradation Products NVP->Degradants Standard Degradation Pathways (Hydrolysis, Oxidation, etc.) Intermediate Nitrating Agent (e.g., from excipients) Intermediate->Nitro_NVP Nitro_NVP->Degradants Potential Accelerated Degradation

Caption: Hypothetical degradation pathway involving 2-Nitro Nevirapine.

Conclusion and Further Steps

This guide provides a robust scientific framework for assessing the potential impact of 2-Nitro Nevirapine on the stability of nevirapine drug products. The absence of readily available data on this specific impurity underscores the importance of such proactive investigations in modern pharmaceutical development.

Should the results of these studies indicate that 2-Nitro Nevirapine significantly impacts the stability of nevirapine, further actions would be warranted. These could include:

  • Structural elucidation of any new degradation products formed.

  • Toxicological assessment of 2-Nitro Nevirapine and any new significant degradants.

  • Re-evaluation of excipient sources and specifications to control potential sources of nitrating agents.

  • Adjustment of the drug product's control strategy to include limits for 2-Nitro Nevirapine if it is found to be a potential process impurity or degradant.

By following the methodologies outlined in this guide, researchers and drug developers can generate the necessary data to make informed decisions about the control of potential impurities and ensure the continued quality, safety, and efficacy of nevirapine drug products.

References

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Accessed January 24, 2026. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Accessed January 24, 2026. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Accessed January 24, 2026. [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. Accessed January 24, 2026. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Accessed January 24, 2026. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health. Accessed January 24, 2026. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Accessed January 24, 2026. [Link]

  • Nitro-Group-Containing Drugs. ACS Publications. Accessed January 24, 2026. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Accessed January 24, 2026. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Accessed January 24, 2026. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Accessed January 24, 2026. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Accessed January 24, 2026. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Accessed January 24, 2026. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Accessed January 24, 2026. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Accessed January 24, 2026. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Accessed January 24, 2026. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. National Institutes of Health. Accessed January 24, 2026. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Accessed January 24, 2026. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Accessed January 24, 2026. [Link]

  • Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). Pharmatutor. Accessed January 24, 2026. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Accessed January 24, 2026. [Link]

  • Quality Guidelines. International Council for Harmonisation. Accessed January 24, 2026. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Accessed January 24, 2026. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Accessed January 24, 2026. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Accessed January 24, 2026. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Limit of Detection and Quantification for 2-Nitro Nevirapine

For researchers, scientists, and drug development professionals vested in the lifecycle of Nevirapine, understanding and controlling its impurities is paramount. Among these, 2-Nitro Nevirapine presents a unique analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the lifecycle of Nevirapine, understanding and controlling its impurities is paramount. Among these, 2-Nitro Nevirapine presents a unique analytical challenge. This guide provides an in-depth, technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2-Nitro Nevirapine, grounded in scientific integrity and practical, field-proven insights.

The Criticality of Quantifying 2-Nitro Nevirapine

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1.[1] During its synthesis and potential degradation, various impurities can arise. 2-Nitro Nevirapine is a potential process-related impurity or a degradation product. The stringent control of such impurities is a regulatory expectation and crucial for ensuring the safety and efficacy of the final drug product. The ability to detect and quantify this specific nitro-aromatic impurity at trace levels is a critical aspect of quality control in the pharmaceutical industry.

Analytical Strategies for Trace-Level Detection of 2-Nitro Nevirapine

The choice of analytical technique is pivotal in achieving the required sensitivity and selectivity for impurity profiling. While various methods exist for the analysis of Nevirapine and its common metabolites, the detection of 2-Nitro Nevirapine necessitates a highly sensitive and specific approach.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique in pharmaceutical analysis, HPLC with UV detection offers robustness and reliability. For Nevirapine and its impurities, methods are often developed in the UV range of 220-315 nm.[2][3] While cost-effective, achieving the low detection limits required for trace impurities can be challenging and is highly dependent on the chromophoric properties of the analyte.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): This technique provides superior sensitivity and selectivity compared to HPLC-UV. The use of mass spectrometry allows for the unambiguous identification and quantification of analytes based on their mass-to-charge ratio, significantly lowering the LOD and LOQ. For trace-level impurity analysis, UPLC-MS/MS is often the method of choice.

Comparative Analysis of Methodologies

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
NevirapineHPLC0.027 µg/mL0.09 µg/mL[4]
NevirapineHPLC0.03 µg/mL-[2]
NevirapineUPLC0.898 µg/mL2.723 µg/mL[5]
Nevirapine in PlasmaLC-MS/MS-25 ng/mL[6]
Nevirapine in HairLC-MS/MS-11 pg/mg[7]
Nevirapine Impurity-AHPLC0.03 µg/mL-[2]
Nevirapine Impurity-BHPLC0.03 µg/mL-[2]
2-Nitro Nevirapine (Projected) UPLC-MS/MS ~0.005 - 0.05 µg/mL ~0.015 - 0.15 µg/mL Estimated based on similar compounds

Rationale for Projected Values: The projected LOD and LOQ for 2-Nitro Nevirapine using UPLC-MS/MS are based on the enhanced sensitivity of this technique for detecting trace-level impurities, including genotoxic impurities which are often required to be controlled at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[8][9][10] The presence of the nitro group may also influence the ionization efficiency in the mass spectrometer, potentially leading to even lower detection limits.

Experimental Protocol: A Validated Approach to Determine LOD & LOQ for 2-Nitro Nevirapine

This section outlines a comprehensive, self-validating protocol for the determination of 2-Nitro Nevirapine, designed to meet the stringent requirements of regulatory bodies, drawing upon principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

Instrumentation and Reagents
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

  • Chemicals and Reagents:

    • 2-Nitro Nevirapine reference standard (structure below)

    • Nevirapine reference standard

    • HPLC-grade acetonitrile, methanol, and water

    • Formic acid (or other appropriate modifier for mobile phase)

Chemical Structure of 2-Nitro Nevirapine

Caption: Chemical structure of 2-Nitro Nevirapine.

Chromatographic and Mass Spectrometric Conditions
  • Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18, is recommended for optimal resolution and peak shape.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is a common starting point for the analysis of Nevirapine and its impurities.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min for UPLC systems.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Nevirapine and its analogues.

  • MRM Transitions: Specific precursor-to-product ion transitions for both 2-Nitro Nevirapine and an internal standard should be optimized for maximum sensitivity and specificity.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of 2-Nitro Nevirapine and Nevirapine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solutions to prepare a series of calibration standards and quality control (QC) samples.

  • Sample Preparation: Dissolve the Nevirapine drug substance or drug product in a suitable diluent to a known concentration.

Workflow for LOD and LOQ Determination

G Workflow for LOD & LOQ Determination cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Calculation prep_stock Prepare Stock Solutions (2-Nitro Nevirapine & IS) prep_cal Prepare Calibration Curve Standards prep_stock->prep_cal prep_qc Prepare Low-Level Spiked Samples prep_stock->prep_qc instrument_setup UPLC-MS/MS System Setup & Optimization prep_cal->instrument_setup prep_qc->instrument_setup run_analysis Analyze Blank, Standards, & Spiked Samples instrument_setup->run_analysis eval_sn Determine Signal-to-Noise (S/N) Ratio run_analysis->eval_sn calc_lod Calculate LOD (S/N ≥ 3) eval_sn->calc_lod calc_loq Calculate LOQ (S/N ≥ 10) eval_sn->calc_loq confirm_loq Confirm LOQ with Precision & Accuracy calc_loq->confirm_loq

Caption: A streamlined workflow for establishing the LOD and LOQ.

Validation Protocol: A Self-Validating System

Adherence to ICH Q2(R1) guidelines is non-negotiable for ensuring the trustworthiness of the analytical method.[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 2-Nitro Nevirapine in a blank sample and a sample of the Nevirapine API.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies on samples spiked with known amounts of 2-Nitro Nevirapine.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is typically determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is typically determined based on a signal-to-noise ratio of 10:1 and confirmed by assessing the precision and accuracy at this concentration.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Ensuring Product Quality Through Rigorous Analysis

The determination of the limit of detection and limit of quantification for 2-Nitro Nevirapine is a critical component of the quality control strategy for Nevirapine. While direct published data is scarce, a robust and sensitive UPLC-MS/MS method can be developed and validated to meet the stringent regulatory requirements for impurity profiling. By following a systematic approach to method development and validation, grounded in the principles of scientific integrity and authoritative guidelines such as ICH Q2(R1), researchers and drug developers can ensure the safety and quality of this vital antiretroviral medication.

References

  • High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. (n.d.). Retrieved from [Link]

  • Method Development and Validation of Nevirapine in Bulk Using Uv Spectroscopic Method. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • method development and validation for estimation of nevirapine from tablets by rp-hplc. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. (2016). Scirp.org. Retrieved from [Link]

  • Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. (2019). National Institutes of Health. Retrieved from [Link]

  • An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. (2003). PubMed. Retrieved from [Link]

  • LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). National Institutes of Health. Retrieved from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Development and Validation of Method for the Quantitative Determination of Potential Genotoxic Impurities in Meloxicam by Headspace-Gas Chromatography (HS-GC). (n.d.). Impactfactor. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Nevirapine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Nitro Nevirapine for Laboratory Professionals

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The handling and disposal of novel chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The handling and disposal of novel chemical entities, such as 2-Nitro Nevirapine, demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of 2-Nitro Nevirapine waste in a laboratory setting. Our commitment is to empower you with the knowledge to not only advance your research but also to maintain the highest standards of laboratory safety and environmental stewardship.

Understanding the Hazard Profile of 2-Nitro Nevirapine

Key Hazard Considerations:

  • Nitroaromatic Compounds: This class of compounds is known for its potential toxicity and mutagenicity.[1] The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack and can also lead to the formation of reactive intermediates within biological systems.

  • Pharmaceutical Activity: As a derivative of an active pharmaceutical ingredient (API), 2-Nitro Nevirapine should be handled with the assumption of biological activity and potential cytotoxicity. Guidelines for handling cytotoxic drugs from organizations like the Occupational Safety and Health Administration (OSHA) should be considered.[2]

  • Environmental Persistence: Nitroaromatic compounds can be resistant to natural degradation, posing a risk of environmental accumulation if not disposed of properly.[1]

Chemical and Physical Properties (Predicted and Inferred):

PropertyValueSource
Molecular FormulaC₁₅H₁₃N₅O₃Inferred from Nevirapine structure
Molecular Weight311.29 g/mol Calculated
AppearanceLikely a solidInferred from similar compounds[3]
SolubilityLikely low in waterInferred from Nevirapine[4]
ReactivityThe nitro group can be reduced.General chemical principle

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling any potentially hazardous chemical. The following PPE and handling precautions are mandatory when working with 2-Nitro Nevirapine.

Mandatory Personal Protective Equipment:

  • Gloves: Double gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or contamination.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A clean, buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of the solid compound should be done in a certified chemical fume hood.

Engineering Controls:

  • Chemical Fume Hood: All weighing, preparation of solutions, and chemical degradation procedures must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Segregated Storage: Store 2-Nitro Nevirapine in a clearly labeled, sealed container in a designated and ventilated area, away from incompatible materials.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don the full PPE as described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or a commercial spill absorbent, to prevent the generation of dust.

    • For Liquid Spills (solutions of 2-Nitro Nevirapine): Cover the spill with an absorbent material, working from the outside in.

  • Clean the Spill:

    • Carefully scoop the absorbent material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures

The primary goal of 2-Nitro Nevirapine disposal is to render it non-hazardous through chemical degradation before final disposal as regulated chemical waste. The recommended method is the chemical reduction of the nitro group to the less hazardous amino group.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the disposal of 2-Nitro Nevirapine waste.

DisposalWorkflow start 2-Nitro Nevirapine Waste Generated is_gross Gross Contamination or Pure Compound? start->is_gross is_trace Trace Contamination? is_gross->is_trace No degrade Chemical Degradation Protocol is_gross->degrade Yes package_trace Package Trace Contaminated Waste for Pickup is_trace->package_trace Yes dispose Dispose as Hazardous Chemical Waste is_trace->dispose No/Uncertain package_degraded Package Degraded Waste for Pickup degrade->package_degraded package_degraded->dispose package_trace->dispose

Caption: Decision workflow for the disposal of 2-Nitro Nevirapine waste.

Chemical Degradation Protocol: Reduction of the Nitro Group

This protocol is based on established methods for the reduction of nitroaromatic compounds using sodium borohydride with a catalyst.[5] This procedure should be performed in a chemical fume hood with all necessary PPE.

Principle: The nitro group (-NO₂) is reduced to an amino group (-NH₂) using a reducing agent, such as sodium borohydride (NaBH₄), in the presence of a catalyst. The resulting amino compound is generally less toxic and more susceptible to further degradation.

ChemicalReduction cluster_reactants Reactants cluster_products Products 2-Nitro Nevirapine 2-Nitro Nevirapine 2-Amino Nevirapine 2-Amino Nevirapine 2-Nitro Nevirapine->2-Amino Nevirapine Reduction NaBH4 Sodium Borohydride (NaBH₄) Catalyst Catalyst (e.g., NiCl₂·6H₂O) Byproducts Inorganic Borates

Caption: Chemical reduction of 2-Nitro Nevirapine to 2-Amino Nevirapine.

Materials:

  • 2-Nitro Nevirapine waste

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or another suitable catalyst

  • Ethanol or a mixture of acetonitrile and water

  • Stir plate and stir bar

  • Appropriate glassware (e.g., round-bottom flask, beaker)

  • pH paper or pH meter

Procedure:

  • Preparation:

    • Estimate the amount of 2-Nitro Nevirapine waste to be treated.

    • For every 1 gram of 2-Nitro Nevirapine, prepare a solution in a suitable solvent (e.g., 50 mL of ethanol). If the waste is already in solution, proceed to the next step.

  • Reaction Setup:

    • In a chemical fume hood, place the solution of 2-Nitro Nevirapine in a round-bottom flask with a stir bar.

    • For every 1 gram of 2-Nitro Nevirapine, add approximately 0.2 molar equivalents of the catalyst (e.g., for 1 g of 2-Nitro Nevirapine (approx. 3.2 mmol), add ~0.64 mmol of NiCl₂·6H₂O).

    • Begin stirring the solution.

  • Reduction:

    • Slowly and portion-wise, add 4 to 8 molar equivalents of sodium borohydride to the stirring solution. Be cautious as the reaction may be exothermic and produce hydrogen gas. For 1 gram of 2-Nitro Nevirapine, this would be approximately 12.8 to 25.6 mmol of NaBH₄.

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound. The reaction is typically complete within 1-2 hours.

  • Quenching and Neutralization:

    • Once the reaction is complete, cautiously quench any remaining sodium borohydride by the slow addition of water until the effervescence ceases.

    • Neutralize the solution to a pH of approximately 7 using a dilute acid (e.g., 1M HCl). Check the pH with pH paper or a pH meter.

  • Waste Collection:

    • The resulting solution containing the less hazardous 2-Amino Nevirapine can now be collected in a designated hazardous waste container.

    • The container must be clearly labeled as "Degraded 2-Nitro Nevirapine Waste" and include the chemical components of the final solution.

Verification of Degradation (Optional but Recommended for Method Validation):

For initial validation of this procedure in your laboratory, it is advisable to confirm the degradation of 2-Nitro Nevirapine. This can be achieved using techniques such as:

  • Thin-Layer Chromatography (TLC): Compare the TLC of the reaction mixture to a standard of 2-Nitro Nevirapine to confirm the disappearance of the starting material.

  • UV-Vis Spectroscopy: Monitor the disappearance of the characteristic absorbance of the nitroaromatic compound.

Disposal of Contaminated Materials

All materials that come into contact with 2-Nitro Nevirapine, including PPE, pipette tips, and cleaning materials, must be disposed of as hazardous waste.

  • Solid Waste: Place all contaminated solid waste (gloves, wipes, etc.) in a clearly labeled, sealed hazardous waste bag or container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

Regulatory Compliance

All hazardous waste disposal must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][6] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste vendor.

Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can effectively and safely dispose of 2-Nitro Nevirapine, minimizing risk to themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship is not peripheral to the scientific endeavor but is, in fact, integral to its success.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • National Center for Biotechnology Information. (n.d.). Nevirapine. PubChem. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Pina, S., Jr. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Theses and Dissertations - UTB/UTPA. [Link]

  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro Nevirapine
Reactant of Route 2
2-Nitro Nevirapine
© Copyright 2026 BenchChem. All Rights Reserved.